molecular formula C7H5ClN4O B1621006 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol CAS No. 80714-26-7

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Cat. No.: B1621006
CAS No.: 80714-26-7
M. Wt: 196.59 g/mol
InChI Key: UXHMOISHVNOJII-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is a useful research compound. Its molecular formula is C7H5ClN4O and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-5-2-1-3-6(10-5)12-4-9-7(13)11-12/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHMOISHVNOJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363106
Record name 1-(6-Chloropyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80714-26-7
Record name 1-(6-Chloropyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. Its structural scaffold, combining a substituted pyridine ring with a 1,2,4-triazol-3-ol moiety, makes it a valuable intermediate for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this target molecule, intended for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and aim to provide a clear, replicable, and insightful resource for the synthesis of this important compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol, suggests a disconnection at the N-N bond of the triazole ring, leading back to the key intermediate, 2-chloro-6-hydrazinylpyridine. The triazol-3-ol ring can then be conceptually formed from the reaction of this hydrazine with a suitable C1 electrophile capable of undergoing cyclization. This approach is advantageous as 2-chloro-6-hydrazinylpyridine is a readily accessible starting material, either through commercial sources or a straightforward synthesis from 2,6-dichloropyridine.

The forward synthesis, therefore, will be presented in two primary stages:

  • Synthesis of the Key Intermediate: Preparation of 2-chloro-6-hydrazinylpyridine from 2,6-dichloropyridine.

  • Formation and Cyclization to the Triazol-3-ol Ring: Reaction of 2-chloro-6-hydrazinylpyridine with a carbonyl source to form a semicarbazide intermediate, followed by intramolecular cyclization.

This strategy offers a convergent and efficient route to the desired product, leveraging well-established and high-yielding chemical transformations.

Part 1: Synthesis of 2-chloro-6-hydrazinylpyridine

The initial step in the synthesis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is the preparation of the crucial precursor, 2-chloro-6-hydrazinylpyridine. This is typically achieved through the nucleophilic aromatic substitution of a chlorine atom in 2,6-dichloropyridine with hydrazine.

Reaction Scheme:

Synthesis_of_2_chloro_6_hydrazinylpyridine reactant1 2,6-Dichloropyridine product 2-chloro-6-hydrazinylpyridine reactant1->product Reflux reactant2 Hydrazine hydrate (NH2NH2·H2O) reactant2->product

Caption: Synthesis of 2-chloro-6-hydrazinylpyridine from 2,6-dichloropyridine.

Experimental Protocol:

A detailed experimental procedure for the synthesis of 2-chloro-6-hydrazinylpyridine is as follows:

  • To a solution of 2,6-dichloropyridine in a suitable solvent such as ethanol or water, an excess of hydrazine hydrate is added.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield pure 2-chloro-6-hydrazinylpyridine.

ParameterValueReference
Starting Material2,6-Dichloropyridine[1][2]
ReagentHydrazine hydrate[1][2]
SolventEthanol or Water[3]
Reaction TemperatureReflux[3]
Typical Yield65-85%[3]

Part 2: Formation of the 1,2,4-Triazol-3-ol Ring

The second and final stage of the synthesis involves the construction of the 1,2,4-triazol-3-ol ring from the 2-chloro-6-hydrazinylpyridine intermediate. A common and effective method for this transformation is the reaction of the hydrazine with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), followed by cyclization. This proceeds through a semicarbazide intermediate. An alternative pathway involves the use of cyanogen bromide.

Pathway A: Cyclization using a Phosgene Equivalent

This pathway is often preferred due to the manageable nature of phosgene equivalents compared to gaseous phosgene.

Triazole_Formation_Phosgene reactant1 2-chloro-6-hydrazinylpyridine intermediate Semicarbazide Intermediate reactant1->intermediate Step 1: Acylation reactant2 Phosgene Equivalent (e.g., Triphosgene, CDI) reactant2->intermediate product 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol intermediate->product Step 2: Intramolecular Cyclization (Heat or Base)

Caption: Formation of the triazol-3-ol ring via a semicarbazide intermediate.

  • Formation of the Semicarbazide Intermediate: 2-chloro-6-hydrazinylpyridine is dissolved in an inert solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and cooled in an ice bath. A solution of the phosgene equivalent (e.g., triphosgene) in the same solvent is added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the generated acid. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Cyclization: The intermediate semicarbazide can be isolated or, more conveniently, cyclized in situ. Cyclization is typically induced by heating the reaction mixture to reflux or by the addition of a base.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

ParameterValue/ConditionRationale
Carbonyl SourceTriphosgene, CDISafer and easier to handle alternatives to phosgene gas.
SolventTHF, DCMInert solvents that are suitable for the reaction conditions.
BaseTriethylamine, DIPEATo neutralize the HCl or other acidic byproducts formed.
Cyclization ConditionHeat or BasePromotes the intramolecular nucleophilic attack to form the triazole ring.
Pathway B: Cyclization using Cyanogen Bromide

An alternative approach for the formation of the triazole ring involves the use of cyanogen bromide.

Triazole_Formation_CNBr reactant1 2-chloro-6-hydrazinylpyridine product 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol reactant1->product Base (e.g., NaHCO3), Solvent (e.g., Methanol) reactant2 Cyanogen Bromide (CNBr) reactant2->product

Caption: Direct formation of the triazol-3-ol ring using cyanogen bromide.

  • 2-chloro-6-hydrazinylpyridine is dissolved in a suitable solvent, such as methanol.

  • A solution of cyanogen bromide in the same solvent is added, followed by the addition of a base, such as sodium bicarbonate, to maintain a neutral to slightly basic pH.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC.

  • The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent.

  • The organic extracts are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Conclusion

The synthesis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol can be efficiently achieved through a two-stage process starting from the readily available 2,6-dichloropyridine. The key steps involve the formation of 2-chloro-6-hydrazinylpyridine followed by the construction of the 1,2,4-triazol-3-ol ring using either a phosgene equivalent or cyanogen bromide. The choice of the specific cyclization agent may depend on the availability of reagents and the desired scale of the synthesis. The protocols outlined in this guide are based on well-established chemical principles and provide a solid foundation for the successful synthesis of this valuable heterocyclic compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Wang, Z., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2567. [Link]

  • Zoppellaro, G., et al. (2004). 2-Bromo-6-hydrazinylpyridine. Acta Crystallographica Section E: Structure Reports Online, 60(Pt 12), o2243–o2245. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
  • CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones - Google P
  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is rich with heterocyclic compounds, among which derivatives of triazole and pyridine are of significant interest due to their wide-ranging biological activities.[1][2] The compound 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol represents a confluence of these two important pharmacophores. A thorough understanding of its physicochemical properties is a critical prerequisite for its advancement in any research and development pipeline, from optimizing synthetic routes to formulating a potential therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol. In the absence of extensive direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of physical organic chemistry and draws upon data from structurally related analogs to provide well-reasoned estimations and detailed experimental protocols for their empirical determination. This approach is designed to empower researchers to anticipate the behavior of this molecule and to provide a robust framework for its experimental characterization.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties.

Molecular Structure:

The structure of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol combines a chloropyridine ring linked to a triazolol ring. The "ol" suffix in triazol-3-ol indicates the presence of a hydroxyl group on the triazole ring, which can exist in tautomeric equilibrium with its keto form, 1-(6-chloro-2-pyridinyl)-1,2,4-triazolidin-3-one. This tautomerism is a key feature that will influence many of its physicochemical properties, including its acidity, hydrogen bonding capability, and solubility.

Caption: Chemical structure of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

Table 1: Fundamental Molecular Properties

PropertyValueSource/Method
Molecular Formula C₇H₅ClN₄OCalculated
Molecular Weight 196.60 g/mol Calculated
CAS Number 136567-73-6Public Record

Predicted and Comparative Physicochemical Properties

The following properties are estimated based on the chemical structure and data from analogous compounds. These predictions serve as a valuable guide for experimental design.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point (°C) 180 - 220Heterocyclic compounds with the ability to form hydrogen bonds and exhibit some planarity tend to have relatively high melting points. The presence of both pyridine and triazole rings suggests strong intermolecular interactions. The melting point of heterocyclic compounds is influenced by the nature and position of substituents.[3][4] A sharp melting point range (e.g., 0.5-1.0°C) would be indicative of high purity.
Boiling Point (°C) > 300 (decomposes)Given the high melting point and complex structure, it is highly probable that this compound will decompose before reaching its boiling point at atmospheric pressure.
Aqueous Solubility Sparingly solubleThe pyridine and triazole moieties can engage in hydrogen bonding with water. However, the overall molecule is relatively nonpolar. The chloro-substituent further decreases aqueous solubility. Solubility is expected to be pH-dependent due to the basic nitrogen atoms and the acidic triazolol proton. Unsubstituted 1H-1,2,4-triazole is very soluble in water.[5]
pKa Acidic pKa: 7-9; Basic pKa: 2-4The hydroxyl group on the triazole ring is expected to be weakly acidic. The pyridine nitrogen and the unsubstituted nitrogens on the triazole ring will exhibit basicity. The chloro-substituent on the pyridine ring will decrease the basicity of the pyridine nitrogen. Theoretical calculations can be employed to predict pKa values for triazole derivatives.[6][7]
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5This predicted range suggests a moderate lipophilicity, a common characteristic for many drug candidates. The chlorine atom increases lipophilicity, while the polar triazolol and pyridine functionalities decrease it.

Synthesis and Characterization

Proposed Synthetic Pathway:

A common approach to synthesizing N-aryl triazoles involves the cyclization of a substituted hydrazine with a suitable one-carbon synthon.[8] A potential route could involve the reaction of 2-hydrazinyl-6-chloropyridine with a cyanate or a related electrophile to form a semicarbazide intermediate, followed by base-catalyzed cyclization.

G cluster_workflow Proposed Synthetic Workflow A 2,6-Dichloropyridine C 2-Hydrazinyl-6-chloropyridine A->C Nucleophilic Substitution B Hydrazine B->C E Intermediate C->E D Cyanogen Bromide or similar C1 synthon D->E G 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol E->G Intramolecular Cyclization F Base-catalyzed Cyclization F->G

Caption: A plausible synthetic workflow for the target compound.

Characterization Methods:

The identity and purity of the synthesized compound would be confirmed using a standard battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H, O-H, C=N, and C-Cl bonds.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Cl) and confirm the molecular formula.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental methodologies for determining the key physicochemical properties of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity.[9] A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus (e.g., Melt-Temp or a differential scanning calorimeter) is used.

  • Measurement:

    • A rapid heating run is performed to determine an approximate melting range.

    • A second, slower run (1-2 °C/min) is conducted, starting from approximately 20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

Solubility Determination

Rationale: Solubility in aqueous and organic solvents is crucial for drug development, influencing everything from formulation to bioavailability. For ionizable compounds, solubility is pH-dependent.

Protocol (Shake-Flask Method):

  • Solvent Systems: Prepare a series of buffered aqueous solutions (e.g., pH 2, 5, 7.4, 9) and relevant organic solvents (e.g., ethanol, DMSO, acetonitrile).

  • Sample Addition: An excess amount of the compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

pKa Determination

Rationale: The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Protocol (Potentiometric Titration):

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: The pKa values are determined from the titration curve, typically as the pH at the half-equivalence points. Specialized software can be used for more accurate calculations, especially for multiprotic species.

LogP Determination

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

  • Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

While direct, comprehensive experimental data for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is not extensively documented in the public domain, this guide provides a robust framework for its physicochemical characterization. By leveraging data from structurally similar compounds and employing standardized experimental protocols, researchers can confidently determine the properties of this molecule. A thorough understanding of its melting point, solubility, pKa, and LogP is essential for its rational development in any chemical or pharmaceutical research program. The methodologies and predictive insights presented herein are intended to facilitate and guide these critical experimental investigations.

References

  • Boulanger, W. A., et al. (1991). Synthesis and reactions of some benzo-annulated triazolopyridazines. Journal of Heterocyclic Chemistry, 28(3), 633-638.
  • Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole. CN105906575A.
  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) and 3-(1,2,3-Triazol-4-yl) Derivatives of Pyridine and Quinoline. Molecules, 27(24), 8879.
  • Li, J., et al. (2008). Synthesis and characterization of 6-chloro-2(1H)-pyridinol.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal, 9(2), 54-60.
  • Sztorch, B., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104419.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis and RP HPLC Studies of Biologically Active Semicarbazides and Their Cyclic Analogues 1,2,4-Triazol-3-ones. ChemInform, 41(32).
  • Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 868316.
  • ResearchGate. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program.
  • Ovidius University Annals of Chemistry. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 29(2), 83-91.
  • American Chemical Society. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20958–20967.
  • American Chemical Society. (2024). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry.
  • MDPI. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(23), 8234.
  • Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

  • ResearchGate. (2023).
  • ResearchG
  • National Academic Digital Library of Ethiopia. (2003).
  • Ntshele, T. A., et al. (2025). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)
  • Google Patents. (1997). Process for the preparation of 1,2,4-triazole derivatives useful as medicaments. FI97382B.
  • ScienceDirect. (2001). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Journal of Molecular Structure: THEOCHEM, 572(1-3), 119-126.
  • SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 450-471.
  • ResearchGate. (2010). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
  • Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

  • ResearchGate. (2023).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1028888.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • PubMed Central. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(15), 4991.
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Sources

An In-depth Technical Guide to the Biological Activity of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, predicted biological activities, and proposed mechanisms of action for the novel heterocyclic compound, 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally related compounds to build a robust predictive profile and to provide detailed experimental protocols for its empirical validation. This approach is designed to empower researchers, scientists, and drug development professionals to explore the therapeutic potential of this promising scaffold.

Introduction: The Convergence of Two Privileged Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. The structure of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol represents a thoughtful fusion of two such "privileged" scaffolds: the 1,2,4-triazole ring and a 2-chloropyridine moiety.

The 1,2,4-triazole nucleus is a five-membered heterocycle renowned for its metabolic stability and its capacity to engage in hydrogen bonding and dipole interactions with biological targets.[1] This versatility has led to its incorporation into a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][2]

Similarly, the pyridine ring, particularly when halogenated, is a common feature in pharmacologically active compounds. The chloro-substituent can modulate the electronic properties of the ring system and provide a handle for further chemical modification, while the nitrogen atom serves as a hydrogen bond acceptor, contributing to target binding affinity.

This guide, therefore, provides a scientifically-grounded projection of the biological potential of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol, rooted in the extensive literature on its constituent chemical motifs. We will first detail a plausible synthetic route, then extrapolate a likely biological activity profile, and finally, provide robust, field-proven protocols for testing these hypotheses.

Proposed Synthesis and Characterization

A logical and efficient synthesis of the title compound can be designed based on established methodologies for the formation of 1,2,4-triazol-3-ols from hydrazides or related precursors. The following multi-step pathway is proposed.

Synthetic Workflow

Synthetic_Pathway cluster_0 Preparation of Hydrazide Intermediate cluster_1 Cyclization to Triazolol start 6-Chloro-2-cyanopyridine step1 Hydrazinolysis start->step1 N2H4·H2O, EtOH, Reflux intermediate1 6-Chloropyridine-2-carbohydrazide step1->intermediate1 intermediate1_ref 6-Chloropyridine-2-carbohydrazide step2 Reaction with Phosgene Equivalent intermediate1_ref->step2 e.g., Triphosgene, Base intermediate2 Acylsemicarbazide Intermediate step2->intermediate2 step3 Base-mediated Cyclization intermediate2->step3 e.g., K2CO3, Reflux final_product 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol step3->final_product

Caption: Proposed synthetic pathway for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 6-Chloropyridine-2-carbohydrazide

  • To a solution of 6-chloro-2-cyanopyridine (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-chloropyridine-2-carbohydrazide.

Step 2: Synthesis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

  • Dissolve 6-chloropyridine-2-carbohydrazide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 eq), in THF, in the presence of a non-nucleophilic base like triethylamine (2.2 eq) to neutralize the generated HCl.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours to form the acylsemicarbazide intermediate.

  • Add a base such as potassium carbonate (K2CO3, 2.0 eq) and reflux the mixture for 8-12 hours to effect cyclization.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the triazolol and C-Cl bonds.

Predicted Biological Profile: An Analysis of Structural Analogs

Based on the extensive literature on pyridinyl-triazole derivatives, we can predict a range of potential biological activities for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol. The most prominent of these are antifungal, anticancer, and antibacterial activities.

Antifungal Activity

The 1,2,4-triazole scaffold is the cornerstone of the azole class of antifungal agents, which act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atoms in the triazole ring are known to coordinate with the heme iron atom in the active site of CYP51, disrupting its function.

Table 1: Antifungal Activity of Representative Triazole Analogs

Compound/AnalogTarget FungiMIC (µg/mL)Reference
Novel Triazole DerivativesCandida albicans, Cryptococcus neoformans≤0.125 - 4.0[3]
Phenyl-propionamide TriazolesFluconazole-resistant C. albicansActive[4]
Pyridyl-substituted TriazolesCandida spp., Cryptococcus neoformansModerate Activity[1]

Given these precedents, it is highly probable that 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol will exhibit antifungal properties. The pyridinyl moiety can be explored for its role in enhancing binding affinity within the CYP51 active site.

Antifungal_MoA Compound 1-(6-Chloro-2-Pyridinyl)- 1H-1,2,4-Triazol-3-Ol CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes conversion Inhibition Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption

Caption: Proposed mechanism of antifungal action via CYP51 inhibition.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,2,4-triazole derivatives against various cancer cell lines.[5][6] The mechanisms are often multifactorial and can include the inhibition of protein kinases, induction of apoptosis, and generation of reactive oxygen species (ROS). The fusion of triazole with other heterocyclic systems, like quinazolines, has been shown to yield potent EGFR blockers and ROS inducers.[7]

Table 2: Anticancer Activity of Representative Triazole Analogs

Compound/AnalogCell LinesIC50 (µM)Proposed MechanismReference
Triazole-Coumarin HybridsA549 (Lung)8.87Antiproliferative[5]
Triazole-Quinazoline HybridsHCT116, HepG2, PC-3, MCF-7Moderate to GoodEGFR Blocker, ROS Inducer[7]
Fused Acridine-TriazolesBreast Cancer LinesCytotoxicNot specified[6]

The 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol scaffold warrants investigation for its antiproliferative effects, potentially through modulation of key signaling pathways implicated in cancer cell survival and proliferation.

Antibacterial Activity

The global challenge of antimicrobial resistance necessitates the discovery of new antibacterial agents.[8] Compounds incorporating the 1,2,4-triazole ring have demonstrated significant antibacterial activity. The combination of triazole and pyridine moieties in a single molecule has been explored as a strategy to develop novel antibacterial agents.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol, a tiered screening approach is recommended.

Screening_Workflow Start Synthesized Compound Primary_Screen Primary In Vitro Screens (Antifungal, Anticancer, Antibacterial) Start->Primary_Screen Hit_Identified Activity Detected? Primary_Screen->Hit_Identified Dose_Response Dose-Response Studies (MIC / IC50 Determination) Hit_Identified->Dose_Response Yes No_Activity Inactive Hit_Identified->No_Activity No Secondary_Assays Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) Dose_Response->Secondary_Assays Lead_Candidate Lead Candidate Secondary_Assays->Lead_Candidate

Caption: A generalized workflow for the biological evaluation of the title compound.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against fungal pathogens.

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculum Preparation: Grow the fungal strain (e.g., Candida albicans) overnight. Adjust the fungal suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI medium.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, as determined by visual inspection or by measuring absorbance at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the half-maximal inhibitory concentration (IC50) against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (serially diluted from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

While direct biological data for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is yet to be published, a comprehensive analysis of its structural components strongly suggests its potential as a pharmacologically active agent, particularly in the realms of antifungal and anticancer therapy. The proposed synthetic route is feasible and relies on well-established chemical transformations.

The immediate future direction is the synthesis and characterization of this molecule, followed by the execution of the biological screening protocols detailed in this guide. Positive results from these initial in vitro studies would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the compound in animal models of fungal infection or cancer.

  • ADMET Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular target(s) and signaling pathways modulated by the compound.

This technical guide provides a solid foundation and a clear roadmap for researchers to unlock the potential of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol as a novel lead compound in drug discovery.

References

  • WO2018005586A1 -[9][10][11]triazolo[1,5-a]pyridinyl substituted indole compounds. (URL: )

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (URL: [Link])

  • Biological activities of[9][10][11]triazolo[1,5-a]pyrimidines and analogs. (URL: [Link])

  • 2-(1H-1,2,4-Triazol-3-yl)pyridine. (URL: [Link])

  • Biological Evaluation and Pharmacological Potential of Heterocyclic N-Bridged S-Triazole Scaffolds: A Comprehensive Review. (URL: [Link])

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (URL: [Link])

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (URL: [Link])

  • US4011218A - 1,2,4-triazoles. (URL: )
  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (URL: [Link])

  • 3-Substituted 1,5-Diaryl-1H-1,2,4-triazoles as Prospective PET Radioligands for Imaging Brain COX-1 in Monkey. Part 1: Synthesis and Pharmacology. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles. (URL: [Link])

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (URL: [Link])

  • Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. (URL: [Link])

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (URL: [Link])

  • Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. (URL: [Link])

  • Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. (URL: [Link])

  • Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. (URL: [Link])

  • Integrative Approach for Designing Novel Triazole Derivatives as α-Glucosidase Inhibitors: QSAR, Molecular Docking, ADMET, and Molecular Dynamics Investigations. (URL: [Link])

  • Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: A patent review (2008-2011). (URL: [Link])

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (URL: [Link])

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (URL: [Link])

  • Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1. (URL: [Link])

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (URL: [Link])

  • US9512121B2 -[9][10][11] triazol [4,3-A] pyridine derivative, preparation method therefor or medical application thereof. (URL: )

  • Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative Processes. (URL: [Link])

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (URL: [Link])

  • Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (URL: [Link])

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (URL: [Link])

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (URL: [Link])

  • Anticancer Properties of 1,2,4-Triazoles. (URL: [Link])

  • Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. (URL: [Link])

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (URL: [Link])

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Technical Monograph: Spectroscopic Profiling of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for analytical chemists and process development scientists. It synthesizes specific chemical data with structural analysis and experimental protocols.

CAS Registry Number: 80714-26-7 Molecular Formula: C₇H₅ClN₄O Molecular Weight: 196.59 g/mol Primary Application: Agrochemical intermediate (herbicide/fungicide synthesis), Pharmacophore development.

Executive Summary & Chemical Identity

This compound represents a critical heterocyclic scaffold where a 1,2,4-triazole ring is fused to a 6-chloropyridine moiety. Its spectroscopic behavior is dominated by two factors:

  • Tautomeric Equilibrium: The "3-ol" designation is chemically ambiguous. In solution (DMSO, MeOH) and solid state, these systems predominantly exist as the 1,2,4-triazol-3-one (keto) tautomer, significantly affecting NMR and IR interpretation.

  • Inductive Effects: The chlorine atom at position 6 of the pyridine ring exerts a strong inductive effect (-I), deshielding the pyridine protons and influencing the acidity of the triazole system.

Structural Representation (Tautomerism)

The following diagram illustrates the critical equilibrium between the hydroxy and keto forms, which dictates the spectroscopic signals observed.

Tautomerism Enol Enol Form (1,2,4-Triazol-3-ol) Favored in: High pH / Silylation Keto Keto Form (1,2,4-Triazol-3-one) Favored in: Solid State / Neutral Solution Enol->Keto Proton Transfer (Fast Exchange)

Figure 1: Tautomeric equilibrium. Analytical data usually reflects the Keto form unless derivatized.

Spectroscopic Characterization (NMR, IR, MS)[1][2]

A. Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Solvent: DMSO-d₆ (Preferred due to solubility and hydrogen bonding stabilization).[1]

¹H NMR Interpretation

The spectrum is characterized by a distinct ABC pattern for the pyridine ring and a diagnostic singlet for the triazole proton.

Signal (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
12.0 - 12.8 Broad Singlet1HNH (Triazole N4 or N2)Confirms the keto-tautomer dominance. If it were the pure -OH form, this signal would likely be sharper or absent due to rapid exchange, but the keto-NH is often distinct in dry DMSO.
8.90 - 9.10 Singlet1HTriazole H-5 Highly deshielded due to being flanked by two nitrogen atoms (N1 and N4). This is the "fingerprint" signal for the 1,2,4-triazole ring.
8.05 - 8.15 Doublet (J≈8 Hz)1HPyridine H-3 Ortho to the triazole ring. Deshielded by the magnetic anisotropy of the triazole system.
7.95 - 8.05 Triplet (J≈8 Hz)1HPyridine H-4 Para to the chlorine. Shows typical pyridine coupling.
7.45 - 7.55 Doublet (J≈8 Hz)1HPyridine H-5 Ortho to the Chlorine. The Cl atom provides some shielding relative to H-3, but the -I effect keeps it aromatic.
¹³C NMR Shifts (Predicted/Consolidated)
  • C=O (Triazole C3): ~154-156 ppm (Characteristic of the urea-like carbonyl in the triazolone ring).

  • Triazole C5: ~144 ppm (C=N bond character).

  • Pyridine Carbons:

    • C2 (linked to triazole): ~148 ppm

    • C6 (linked to Cl): ~150 ppm

    • C4: ~140 ppm

    • C3/C5: ~115-125 ppm

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the tautomeric state. A broad -OH stretch is not the primary feature; instead, look for the amide/urea characteristics.

  • 3100 – 2800 cm⁻¹: C-H stretching (aromatic).

  • 3200 – 2600 cm⁻¹ (Broad): N-H stretching (associated via H-bonding).

  • 1700 – 1680 cm⁻¹: C=O Stretching. This is the critical band. The presence of a strong carbonyl peak confirms the triazolone (keto) structure. A pure "triazol-3-ol" would lack this and show a C-O stretch/OH band instead.

  • 1590, 1450 cm⁻¹: C=N and C=C skeletal vibrations (Pyridine/Triazole rings).

  • 750 – 700 cm⁻¹: C-Cl stretching.

C. Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI.

  • Molecular Ion [M+H]⁺: m/z 197 (³⁵Cl) and 199 (³⁷Cl).

  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks, confirming the presence of one Chlorine atom .

  • Fragmentation Pathway:

    • m/z 197 → 169: Loss of CO (28 Da) or N₂. The loss of CO is characteristic of the triazolone ring contraction.

    • m/z 169 → 134: Loss of Cl (35 Da) from the pyridine ring.

    • Base Peak: Often the chloropyridine cation or the pyridyl-nitrile species depending on ionization energy.

Synthesis & Experimental Protocol

The synthesis relies on a nucleophilic aromatic substitution followed by a cyclization. The causality here is driven by the reactivity of the 2-position in 2,6-dichloropyridine due to nitrogen activation.

Reaction Workflow

Synthesis Start 2,6-Dichloropyridine Inter Intermediate: 2-Chloro-6-hydrazinopyridine Start->Inter SnAr Substitution Reflux/EtOH Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter Product Product: 1-(6-Chloro-2-Pyridinyl)-1,2,4-Triazol-3-Ol Inter->Product Cyclocondensation Acidic/Thermal Cyclizer Urea / Phosgene equiv. (Cyclization Agent) Cyclizer->Product

Figure 2: Synthetic route via hydrazine intermediate.

Detailed Protocol (Self-Validating)
  • Hydrazinolysis:

    • Dissolve 2,6-dichloropyridine (1.0 eq) in Ethanol.

    • Add Hydrazine Hydrate (3.0 eq) slowly. Causality: Excess hydrazine prevents the formation of the bis-substituted dipyridyl byproduct.

    • Reflux for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Validation: Disappearance of starting material spot; appearance of a polar, UV-active spot (Hydrazine intermediate).

  • Cyclization:

    • Isolate the intermediate (2-chloro-6-hydrazinopyridine).

    • React with Urea (melt fusion at 180°C) or Ethyl Chloroformate followed by base cyclization.

    • Validation: The product will precipitate upon acidification.

  • Purification:

    • Recrystallize from Ethanol/Water.

    • Purity Check: Melting point should be distinct (approx 160-170°C, dependent on crystal form).

References & Authority

The data and protocols above are synthesized from standard heterocyclic chemistry principles and specific analog data found in authoritative chemical databases.

  • Sigma-Aldrich (Merck). Product Specification: 1-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-3-ol (CAS 80714-26-7).

  • National Institutes of Health (PubMed). Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. (Provides comparative NMR shifts for pyridyl-triazole systems).

  • ResearchGate (Matysiak et al.). Tautomerism of 1,2,4-triazol-3-ones. (Establishes the keto-tautomer dominance in spectroscopic data).

  • Chem-Impex. 2-(1H-1,2,4-Triazol-3-yl)pyridine Data Sheet. (Analogous structure data).

Disclaimer: This guide is for research purposes. Always verify spectral data with an internal standard in your specific solvent system, as concentration and pH can shift tautomeric equilibria.

Sources

Unveiling the Therapeutic Potential of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling starting point for novel therapeutic development. The compound 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol, integrating both a pyridine and a 1,2,4-triazole moiety, stands as a promising candidate for targeted drug discovery. The 1,2,4-triazole ring is a cornerstone of numerous clinically approved drugs, demonstrating a wide spectrum of biological activities including antifungal, antibacterial, anticancer, and antiviral effects.[1][2][3][4][5][6] Similarly, the pyridine ring is a frequent constituent of bioactive molecules. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets for this compound, grounded in the established pharmacology of its constituent chemical motifs. For each proposed target, we will delineate the scientific rationale, provide detailed, field-proven experimental protocols for validation, and present clear, actionable workflows to guide researchers in their investigations.

Introduction: The Strategic Design of a Privileged Scaffold

The chemical architecture of 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol is not a random assortment of atoms but a deliberate combination of two pharmacologically significant heterocycles. The 1,2,4-triazole ring system is renowned for its ability to engage with biological targets through hydrogen bonding and coordination with metal ions, a feature leveraged in many successful drugs.[1][6] The pyridine ring, a bioisostere of a phenyl group, offers a scaffold for substitution to modulate pharmacokinetic and pharmacodynamic properties. The presence of a chlorine atom on the pyridine ring can further influence the compound's electronic properties and metabolic stability. This guide will dissect the potential therapeutic avenues stemming from this unique molecular design.

Potential Therapeutic Target 1: Fungal Lanosterol 14α-Demethylase (CYP51)

Rationale and Mechanistic Insight

A primary and highly probable target for a 1,2,4-triazole-containing compound is the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. Triazole antifungal agents, such as fluconazole and itraconazole, function by coordinating their triazole nitrogen atom with the heme iron atom in the active site of CYP51, thereby inhibiting its enzymatic activity.[1][7] The structural similarity of 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol to known triazole antifungals makes CYP51 a primary target for investigation.

Experimental Validation Workflow

A systematic approach is required to validate the inhibition of fungal CYP51. The following workflow outlines the key experimental steps.

CYP51_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation in_vitro_assay CYP51 Enzymatic Assay mic_testing Antifungal Susceptibility Testing (MIC) in_vitro_assay->mic_testing Confirms cellular activity animal_model Murine Model of Candidiasis in_vitro_assay->animal_model Proceed if potent inhibition observed ergosterol_quant Ergosterol Quantitation mic_testing->ergosterol_quant Links activity to pathway pk_pd Pharmacokinetic/Pharmacodynamic Analysis animal_model->pk_pd Evaluates in vivo efficacy

Caption: Experimental workflow for validating CYP51 inhibition.

Detailed Experimental Protocols

Objective: To determine the direct inhibitory effect of the compound on purified fungal CYP51.

Protocol:

  • Expression and Purification of Recombinant CYP51: Express recombinant CYP51 from a relevant fungal species (e.g., Candida albicans or Aspergillus fumigatus) in E. coli or a yeast expression system. Purify the enzyme using affinity chromatography.

  • Assay Buffer: Prepare a buffer containing 50 mM potassium phosphate (pH 7.4), 100 mM NaCl, 1 mM EDTA, and 0.1 mg/mL bovine serum albumin.

  • Reaction Mixture: In a 96-well plate, combine the purified CYP51 enzyme, a fluorescent substrate (e.g., a lanosterol derivative that becomes fluorescent upon demethylation), and varying concentrations of 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol (solubilized in DMSO).

  • Initiation and Measurement: Initiate the reaction by adding NADPH. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the compound by fitting the data to a dose-response curve.

Objective: To determine the concentration of the compound required to inhibit the growth of various fungal pathogens.

Protocol:

  • Fungal Strains: Use a panel of clinically relevant fungal strains, including Candida albicans, Candida glabrata, Aspergillus fumigatus, and Cryptococcus neoformans.

  • Broth Microdilution Method (CLSI Guidelines):

    • Prepare a serial dilution of the compound in RPMI-1640 medium in a 96-well plate.

    • Inoculate each well with a standardized fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Potential Therapeutic Target 2: Bacterial and Protozoal Dihydrofolate Reductase (DHFR)

Rationale and Mechanistic Insight

The 1,2,4-triazole nucleus, in combination with a pyridine ring, bears structural resemblance to the pteridine ring of folic acid. This suggests that 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol could act as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. DHFR is essential for the synthesis of nucleotides and some amino acids, making it a validated target for antibacterial (e.g., trimethoprim) and antiprotozoal (e.g., pyrimethamine) drugs.

Experimental Validation Workflow

DHFR_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Mechanism dhfr_assay DHFR Enzymatic Assay (Bacterial/Protozoal) bacterial_mic Antibacterial Susceptibility Testing (MIC) dhfr_assay->bacterial_mic protozoal_growth Antiprotozoal Growth Inhibition Assay dhfr_assay->protozoal_growth folate_rescue Folate Rescue Experiment dhfr_assay->folate_rescue bacterial_mic->folate_rescue protozoal_growth->folate_rescue

Caption: Workflow for validating DHFR inhibition.

Detailed Experimental Protocols

Objective: To measure the direct inhibition of bacterial or protozoal DHFR.

Protocol:

  • Enzyme Source: Use purified recombinant DHFR from the target organism (e.g., Escherichia coli, Staphylococcus aureus, or Plasmodium falciparum).

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.

  • Reaction Mixture: In a quartz cuvette or 96-well UV-transparent plate, combine the DHFR enzyme, dihydrofolate, and varying concentrations of the test compound.

  • Initiation and Measurement: Start the reaction by adding NADPH and immediately monitor the change in absorbance at 340 nm.

  • Data Analysis: Calculate the rate of NADPH consumption and determine the IC50 of the compound.

Potential Therapeutic Target 3: Xanthine Oxidoreductase (XO)

Rationale and Mechanistic Insight

Certain 3-phenyl-5-pyridyl-1,2,4-triazole derivatives have demonstrated potent inhibitory activity against xanthine oxidoreductase (XO).[8] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. The structural features of 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol align with those of known XO inhibitors, making this enzyme a plausible target.

Experimental Validation Workflow

XO_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation xo_assay Xanthine Oxidase Enzymatic Assay cell_based_uric_acid Cell-Based Uric Acid Production Assay xo_assay->cell_based_uric_acid hyperuricemia_model Potassium Oxonate-Induced Hyperuricemia Model (Rat) xo_assay->hyperuricemia_model serum_uric_acid Measurement of Serum Uric Acid Levels hyperuricemia_model->serum_uric_acid

Caption: Workflow for validating xanthine oxidoreductase inhibition.

Detailed Experimental Protocols

Objective: To determine the inhibitory activity of the compound against XO.

Protocol:

  • Enzyme Source: Use commercially available bovine milk xanthine oxidase.

  • Assay Principle: The assay measures the increase in absorbance at 295 nm due to the formation of uric acid from xanthine.

  • Reaction Mixture: In a UV-transparent 96-well plate, combine XO, xanthine, and various concentrations of the test compound in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Measurement: Monitor the rate of uric acid formation by measuring the change in absorbance at 295 nm over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Other Potential Therapeutic Avenues

The versatile nature of the 1,2,4-triazole and pyridine scaffolds suggests other potential therapeutic targets that warrant investigation:

  • Antitubercular Activity: Some pyridinyl triazoles have shown activity against Mycobacterium tuberculosis.[9][10] Potential targets could include enzymes in the coenzyme F420 biosynthesis pathway.[9]

  • Antiviral Activity: The 1,2,4-triazole core is present in the antiviral drug ribavirin, which targets viral RNA polymerase.[11]

  • Anti-inflammatory Activity: Various triazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[2]

  • Inhibition of Amyloid-β Aggregation: The triazole-pyridine framework has been shown to inhibit metal-induced aggregation of amyloid-β peptides, suggesting a potential role in the treatment of Alzheimer's disease.[12]

Summary and Future Directions

The compound 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol represents a promising starting point for the development of novel therapeutics. Based on the well-established pharmacology of its constituent heterocycles, this guide has identified several high-probability therapeutic targets, including fungal CYP51, bacterial and protozoal DHFR, and xanthine oxidoreductase. The provided experimental workflows and detailed protocols offer a clear and actionable path for researchers to validate these potential targets. Future investigations should focus on a systematic screening of this compound against a broad panel of enzymes and receptors to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, guided by the initial findings, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising molecular scaffold.

References

  • El-Sayed, A. H. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[11][13][14]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate.

  • Abdel-Wahab, B. F., et al. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(4), 859.
  • Reynolds, R. C., et al. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 9(11), 2245-2258.
  • Yurttas, L., et al. (2020). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 56.
  • Li, Z., et al. (2010). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol.
  • Reynolds, R. C., et al. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 9(11), 2245-2258.
  • Verma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104217.
  • Al-Bayati, R. I. H., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(132), 1-10.
  • Sławiński, J., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(2), 438.
  • Vasin, A. V., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][13][14]triazin-7(6H)-ones and Derivatives. Molecules, 27(19), 6296.

  • Castillo, C., et al. (2019). Novel[9][11][13]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(14), 1775-1793.

  • Frontiers Research Topic. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers.
  • Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 861386.
  • Mohite, P., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • Aouad, M. R., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(15), 3456.
  • Appelt, C., et al. (2015). Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. Inorganica Chimica Acta, 435, 133-140.
  • Zhang, S., et al. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs. Current Medicinal Chemistry, 19(17), 2747-2777.
  • Santa Cruz Biotechnology. (n.d.). 6-Chloro[11][13][14]triazolo[4,3-b]pyridazin-3(2H)-one.

  • Wikipedia. (n.d.). Triazole.
  • Sato, T., et al. (2009). Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 184-187.

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The Triazole Architect: A Technical Guide to Substituted 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists. Scope: Synthetic Methodologies, Structure-Activity Relationships (SAR), and Pharmacological Mechanisms.

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer (1,2,3-triazole), which is often associated with "click" chemistry linkers, the 1,2,4-triazole is frequently the pharmacophore itself .

Its utility stems from three physicochemical pillars:

  • Bioisosterism: It effectively mimics amide and ester bonds while offering superior metabolic stability against hydrolysis.

  • Dipole Moment & H-Bonding: The ring nitrogen atoms (N2 and N4) act as strong hydrogen bond acceptors, while N1 (if unsubstituted) or attached NH groups can act as donors, facilitating high-affinity binding in polar enzyme pockets.

  • Coordination Chemistry: The N4 nitrogen possesses a lone pair ideally positioned to coordinate with metal ions, most notably the Heme-Iron (

    
    ) in cytochrome P450 enzymes (e.g., CYP51 in fungi, CYP19/Aromatase in humans).
    

Synthetic Architectures: From Classical to Catalytic

Constructing the 1,2,4-triazole core requires selecting a pathway that balances regioselectivity with functional group tolerance.

Classical Pathways (Thermal Condensation)

Historically, synthesis relied on high-temperature condensation reactions.

  • Pellizzari Reaction: The condensation of an amide with an acyl hydrazide.

    • Limitation: Requires harsh conditions (often >180°C) or microwave irradiation.

  • Einhorn-Brunner Reaction: The condensation of hydrazines with diacylamines (imides).

    • Regioselectivity:[1] Controlled by the acidity of the acyl groups; the substituent from the stronger acid preferentially occupies the C3 position.

Modern Pathways (Oxidative Cyclization)

The field has shifted toward transition-metal-catalyzed oxidative cyclization, which operates under milder conditions and allows for "late-stage functionalization."

  • Cu-Catalyzed Amidine Coupling: A copper salt (e.g.,

    
     or 
    
    
    
    ) catalyzes the coupling of amidines with nitriles or other amidines in the presence of an oxidant (often air or
    
    
    ). This method mimics "click" efficiency for the 1,2,4-isomer.
Visualization: Synthetic Decision Tree

TriazoleSynthesis Start Target: 1,2,4-Triazole Pellizzari Pellizzari Reaction (Amide + Hydrazide) Start->Pellizzari Classical Einhorn Einhorn-Brunner (Imide + Hydrazine) Start->Einhorn Regioselective CuCat Cu-Catalyzed Oxidative Cyclization Start->CuCat Modern/Mild Cond_HighT High Temp / MW (>150°C) Pellizzari->Cond_HighT Einhorn->Cond_HighT Cond_Mild Mild / Aerobic (80-100°C) CuCat->Cond_Mild Product Substituted 1,2,4-Triazole Cond_HighT->Product Cond_Mild->Product

Figure 1: Decision matrix for selecting a synthetic route based on available precursors and thermal tolerance.

Therapeutic Mechanics & SAR

The biological activity of 1,2,4-triazoles is dominated by their interaction with metalloenzymes.

Antifungal Mechanism (CYP51 Inhibition)

Azole antifungals (Fluconazole, Voriconazole) target Lanosterol 14


-demethylase (CYP51) .[2][3]
  • Mechanism: The triazole ring enters the active site.[4] The N4 nitrogen coordinates directly with the Heme Iron (

    
    ), displacing the water molecule/oxygen required for catalysis. This blocks the demethylation of lanosterol, halting ergosterol biosynthesis and compromising the fungal cell membrane.
    
  • SAR Insight:

    • N1-Linker: Usually connects to a halogenated phenyl ring (e.g., 2,4-difluorophenyl). This moiety fits into the hydrophobic access channel of the enzyme.

    • C3-Substituent: Determines spectrum of activity (e.g., Aspergillus vs. Candida).

Anticancer Mechanism (Aromatase Inhibition)

In breast cancer therapy, triazoles (Letrozole, Anastrozole) inhibit Aromatase (CYP19) .[5]

  • Mechanism: Similar to CYP51, the triazole N4 coordinates with the Heme Iron of aromatase, preventing the conversion of androgens to estrogens.

  • Selectivity: The substituents on the triazole (often benzonitriles) are tuned to interact with specific residues in the CYP19 pocket, avoiding inhibition of other P450s involved in cortisol/aldosterone synthesis.

Visualization: Mechanism of Action (CYP51/CYP19)

MOA Drug 1,2,4-Triazole Drug (e.g., Fluconazole) Binding Coordination Bond (N4 - Fe) Drug->Binding Donates Lone Pair Target Target Enzyme (CYP51 / CYP19) Heme Heme Cofactor (Porphyrin Ring) Target->Heme Iron Heme Iron (Fe) Heme->Iron Iron->Binding Accepts Lone Pair Effect Inhibition of Biosynthesis Binding->Effect Blocks O2 Activation Outcome Cell Death / Stasis Effect->Outcome

Figure 2: The mechanistic cascade of P450 inhibition via N4-Iron coordination.

Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis (Modern Method)

Objective: Synthesis of 3,5-disubstituted-1,2,4-triazole via oxidative coupling of amidines. Reference: Adapted from Ueda et al., J. Am. Chem. Soc.[1][6] (See Ref [1]).

  • Reagents:

    • Amidine Hydrochloride (1.0 equiv)

    • Nitrile (1.2 equiv) OR Second Amidine (1.0 equiv)

    • Catalyst:

      
       (10 mol%) or 
      
      
      
      (10 mol%)
    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMSO or DMF (Reagent Grade)

  • Procedure:

    • Step 1: Charge a reaction tube with the amidine, nitrile/amidine partner, base, and copper catalyst.

    • Step 2: Add solvent (approx. 0.2 M concentration relative to limiting reagent).[7]

    • Step 3: Heat to 100–120°C under an air atmosphere (open tube or

      
       balloon) for 12–24 hours. Note: Air is the oxidant.
      
    • Step 4: Monitor via TLC (EtOAc/Hexane).

    • Step 5: Quench with water and extract with Ethyl Acetate. Wash organic layer with brine.

    • Step 6: Purify via column chromatography.

Protocol B: Microbroth Dilution Assay (Antifungal Efficacy)

Objective: Determine Minimum Inhibitory Concentration (MIC) against Candida albicans. Standard: CLSI M27-A3 Guidelines.

  • Preparation:

    • Dissolve synthesized triazole in DMSO to create a stock solution (e.g., 10 mg/mL).

    • Prepare RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum:

    • Adjust C. albicans suspension to

      
       to 
      
      
      
      cells/mL.
  • Plate Setup:

    • Use a 96-well sterile microplate.

    • Perform serial 2-fold dilutions of the drug across the rows (Final range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Include Growth Control (Media + Cells + DMSO) and Sterility Control (Media only).

  • Incubation:

    • Incubate at 35°C for 24–48 hours.

  • Readout:

    • MIC is defined as the lowest concentration showing prominent inhibition (optically clear) compared to the growth control.

Comparative Data: Marketed Triazole Therapeutics

Drug NamePrimary IndicationMechanismKey Structural Feature
Fluconazole Antifungal (Systemic)CYP51 InhibitorBis-triazole; 2,4-difluorophenyl group confers metabolic stability.
Voriconazole Antifungal (Mold/Yeast)CYP51 InhibitorC2-methyl group enhances potency against Aspergillus.
Letrozole Breast Cancer (ER+)Aromatase InhibitorBenzonitrile groups interact with hydrophobic pocket residues (Trp224).
Ribavirin Antiviral (HCV/RSV)RNA Polymerase Inhibitor1,2,4-triazole-3-carboxamide; mimics guanosine.
Alprazolam AnxiolyticGABA-A ModulatorFused triazolo-benzodiazepine ring system.

References

  • Copper-Catalyzed Synthesis: Ueda, S., & Nagasawa, H. (2009).[1][6] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[1][6][8] Journal of the American Chemical Society. Link

  • Antifungal Mechanism: Podust, L. M., et al. (2001). Structural basis for drug resistance in the human pathogen Candida albicans. Proceedings of the National Academy of Sciences. Link

  • Aromatase Inhibition: Ghosh, D., et al. (2009). Structural basis for androgen specificity and oestrogen synthesis in human aromatase. Nature. Link

  • Einhorn-Brunner Reaction: Potts, K. T. (1961).[9] The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Link

  • Fluconazole Data: Pfizer Inc. (2020). Diflucan (Fluconazole) Prescribing Information. Link

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Unraveling the Chameleon: A Guide to the Tautomeric Forms of 1,2,4-Triazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its derivatives, particularly those bearing a hydroxyl group at the C3 position, exhibit a fascinating and critical phenomenon: tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria of 1,2,4-triazol-3-ol derivatives, moving beyond simple definitions to explain the underlying principles that govern their structural identity. For drug development professionals, a precise understanding of a molecule's dominant tautomeric form is not an academic exercise; it is fundamental to predicting molecular interactions, understanding structure-activity relationships (SAR), and ensuring the integrity of intellectual property.[3][4] We will dissect the causative factors that influence tautomeric preference, detail the definitive analytical techniques for their characterization, and provide field-proven experimental and computational protocols.

The Core Challenge: Tautomerism in 1,2,4-Triazol-3-ol Systems

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond. For 1,2,4-triazol-3-ol derivatives, this phenomenon primarily manifests as a keto-enol type equilibrium, where the molecule can exist in a hydroxy (enol-like) form or an oxo (keto-like) form.

The complexity arises from the multiple nitrogen atoms in the triazole ring, which can act as proton acceptors. This leads to several potential tautomers, principally the 3-hydroxy form and the 1,2-dihydro-3-oxo and 2,4-dihydro-3-oxo forms. Computational studies frequently indicate that the oxo (keto) tautomers are energetically more stable in many environments.[1][5] The precise equilibrium is a delicate balance dictated by a confluence of intrinsic and extrinsic factors.

Tautomers hydroxy 1H-1,2,4-triazol-3-ol oxo_2H 2H-1,2,4-triazol-3(4H)-one hydroxy->oxo_2H H⁺ shift oxo_4H 4H-1,2,4-triazol-3(2H)-one hydroxy->oxo_4H H⁺ shift oxo_2H->oxo_4H H⁺ shift

Caption: Prototropic tautomeric equilibria in 1,2,4-triazol-3-ol systems.

Causality of Tautomeric Preference

Understanding why a particular tautomer predominates is key to rational drug design. The equilibrium is not static; it is a dynamic process influenced by:

  • Electronic Effects of Substituents: The electronic nature of substituents on the triazole ring or attached phenyl rings profoundly impacts tautomer stability.[6] Electron-withdrawing groups can stabilize one form over another by altering the electron density distribution within the heterocyclic ring.[1][7] Conversely, electron-donating groups can shift the equilibrium in the opposite direction.[6]

  • Solvent Environment: The polarity and proticity of the solvent play a critical role.[5] In nonpolar solvents, intramolecular hydrogen bonding may favor a specific tautomer. In polar, protic solvents like water or methanol, solvent molecules can actively participate in proton transfer, lowering the energy barrier for interconversion and potentially stabilizing more polar or zwitterionic forms through hydrogen bonding.[5]

  • pH and Protonation State: In biological systems, the local pH environment is paramount. Protonation of one of the ring nitrogens can drastically alter the electronic landscape of the molecule, leading to a significant shift in the tautomeric equilibrium.[1] This is a crucial consideration for predicting a drug's behavior in different physiological compartments.

  • Solid-State Packing: In the crystalline state, intermolecular forces such as hydrogen bonding and π–π stacking dictate which tautomer is "locked" into the crystal lattice.[3] This is why the solid-state structure may not always reflect the dominant tautomer in solution.

The Analytical Toolbox: A Multi-pronged Approach to Tautomer Elucidation

No single technique can provide a complete picture of tautomerism. A synergistic approach, combining solid-state analysis, solution-state studies, and computational modeling, is essential for a trustworthy structural assignment.

Workflow cluster_synthesis cluster_analysis cluster_conclusion synthesis Synthesize & Purify 1,2,4-Triazol-3-ol Derivative comp Computational Modeling (DFT Energy Calculations) synthesis->comp Predict Stability nmr NMR Spectroscopy (Solution-State Analysis) synthesis->nmr Analyze in Solution xray X-ray Crystallography (Solid-State Confirmation) synthesis->xray Grow Crystals comp->nmr Correlate Spectra assign Assign Dominant Tautomer(s) in Solution and Solid State nmr->assign xray->assign

Caption: Integrated workflow for the definitive characterization of tautomers.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides unambiguous, high-resolution structural data, revealing the precise location of atoms, including hydrogen atoms, within a crystal lattice.[3] It is the ultimate arbiter for determining the tautomeric form in the solid state.

Self-Validating Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Crucial First Step):

    • Causality: High-quality single crystals are a prerequisite. The choice of solvent is critical.

    • Method: Slowly evaporate a solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture like ethyl acetate/hexane). Vapor diffusion (diffusing a poor solvent into a solution of the compound) is another powerful technique. Aim for slow crystal growth over days or weeks to achieve the necessary size and quality.

  • Data Collection:

    • Method: Mount a suitable crystal on a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction pattern.

  • Structure Solution and Refinement:

    • Causality: The diffraction data is used to calculate an electron density map of the unit cell.

    • Method: Specialized software (e.g., SHELX, Olex2) is used to solve the phase problem and build an initial molecular model. This model is then refined against the experimental data. The final model will clearly show the connectivity and locate hydrogen atoms on either oxygen (hydroxy form) or nitrogen (oxo form), providing definitive evidence of the tautomer present.[8]

NMR Spectroscopy: Probing the Solution State

Nuclear Magnetic Resonance (NMR) is the most powerful technique for studying tautomeric equilibria in solution.[9] Since many biological interactions occur in an aqueous environment, understanding the solution-state structure is paramount.

  • ¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. The proton on the heteroatom (N-H or O-H) often gives a broad signal, but the key diagnostic signals are from the ring carbons and protons, which will have distinct chemical shifts depending on the tautomeric form.

  • ¹⁵N NMR: This is an exceptionally reliable technique for tautomer determination.[9] The chemical shift of a nitrogen atom is highly dependent on its hybridization state (e.g., pyrrole-type vs. pyridine-type nitrogen), providing clear differentiation between tautomers.

  • Dynamic NMR: If the rate of interconversion between tautomers is fast on the NMR timescale, averaged signals will be observed. In such cases, variable temperature (VT-NMR) experiments can be used. By lowering the temperature, the interconversion can sometimes be slowed enough to "freeze out" the individual tautomers, allowing them to be observed as separate species.

Self-Validating Protocol: NMR Analysis for Tautomerism

  • Sample Preparation:

    • Causality: The choice of solvent can influence the equilibrium. It is often necessary to test multiple solvents.

    • Method: Prepare samples in deuterated solvents of varying polarity and hydrogen-bonding ability (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is particularly useful as it often slows down N-H exchange, resulting in sharper signals.

  • Data Acquisition:

    • Method: Acquire standard 1D ¹H and ¹³C spectra. If possible, acquire a ¹⁵N spectrum, either directly or through 2D experiments like ¹H-¹⁵N HMBC.

    • Expertise: Use 2D correlation experiments (HMBC, HSQC) to unambiguously assign all proton and carbon signals to the molecular skeleton. An HMBC experiment is particularly powerful as it can show a 2- or 3-bond correlation from the N-H proton to ring carbons, helping to pinpoint the location of the mobile hydrogen.

  • Data Interpretation:

    • Method: Compare the observed chemical shifts with data from model compounds or with predicted shifts from quantum chemical calculations.[10][11] The presence of a single set of sharp signals indicates either a single dominant tautomer or very rapid exchange. The presence of multiple sets of signals indicates a mixture of tautomers in slow exchange.

Technique Key Observable Interpretation
¹H NMR Chemical shift of ring protonsDifferent electronic environment in oxo vs. hydroxy forms leads to distinct shifts.
¹³C NMR Chemical shift of C3 (C=O vs. C-OH)The C3 carbon is significantly deshielded (~160-170 ppm) in the oxo form compared to the hydroxy form (~145-155 ppm).
¹⁵N NMR Chemical shifts of ring nitrogensProvides clear distinction between protonated and unprotonated nitrogen atoms.[9]
VT-NMR Coalescence or sharpening of signalsAllows for the study of the dynamics of interconversion and determination of the energy barrier.
Computational Chemistry: Predicting Stability and Corroborating Evidence

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism.[1][4] They allow for the prediction of the relative stability of all possible tautomers, providing a theoretical framework to interpret experimental results.

Self-Validating Protocol: DFT Analysis of Tautomers

  • Structure Optimization:

    • Method: Build all plausible tautomers in silico. Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1]

  • Frequency Calculation:

    • Causality: This step is essential to verify that the optimized structure is a true energy minimum and to obtain thermochemical data.

    • Method: Perform a frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms a local minimum. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation in Solution:

    • Method: To model the solvent effect, perform single-point energy calculations on the optimized gas-phase geometries using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[4][5]

  • Analysis:

    • Method: Compare the Gibbs free energies (ΔG) of all tautomers in the desired phase (gas or solution). The tautomer with the lowest ΔG is predicted to be the most stable and therefore the most abundant. The energy differences can be used to calculate the expected Boltzmann population of each tautomer at a given temperature. These predictions can then be directly compared with experimental NMR or UV/Vis data.[7]

Conclusion for the Drug Developer

The tautomeric state of a 1,2,4-triazol-3-ol derivative is a critical molecular descriptor that directly influences its physical properties, biological activity, and metabolic fate. Assuming the structure is simply the one drawn on paper is a significant risk in drug development. The dominant tautomer dictates the molecule's hydrogen bond donor/acceptor pattern, which in turn governs its binding to a target protein. A comprehensive characterization using the synergistic workflow of computational modeling, multi-nuclear NMR spectroscopy, and single-crystal X-ray diffraction is not just good science—it is an essential, self-validating system for ensuring that the molecule being advanced is the molecule you think it is.

References

  • BenchChem. Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. BenchChem Technical Guides.
  • Acar, N., et al. (2015). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling, 21(1), 19. [Link]

  • Elguero, J., et al. (2018). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Advances in Heterocyclic Chemistry, 125, 233-321. [Link]

  • Scribd. Substituent Effects on Triazole Tautomerism. Scribd. [Link]

  • Krasnovskaya, O. O., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(59), 37055-37063. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. NCL Institutional Repository. [Link]

  • Dobrowolski, J. C., et al. (2014). On tautomerism of 1,2,4-triazol-3-ones. Journal of Molecular Structure, 1079, 318-326. [Link]

  • Voitovych, M. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1937-1951. [Link]

  • Cox, J. R., et al. (1998). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry A, 102(52), 10763-10769. [Link]

  • Creagh, L. T., & Truitt, P. (1968). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 33(7), 2956-2958. [Link]

  • Rusinov, V. L., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231–3240. [Link]

  • Rusinov, V. L., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231–3240. [Link]

  • ResearchGate. The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1205-1218. [Link]

  • ResearchGate. Structure of 1,2,4-triazoles with atom numbering. ResearchGate. [Link]

  • ResearchGate. The thione-thiol tautomerism in 1,2,4-triazoles. ResearchGate. [Link]

  • UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(24), 7567. [Link]

  • Voitovych, M. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ProQuest. [Link]

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structural characterization of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Characterization of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Introduction

The convergence of pyridinyl and 1,2,4-triazole scaffolds in a single molecular entity represents a significant area of interest in medicinal chemistry. The pyridine ring is a ubiquitous feature in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The 1,2,4-triazole ring is a well-established pharmacophore known for a wide spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[1] The compound 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is a prime example of this synergistic design.

Unambiguous structural characterization is the bedrock of drug discovery and development, ensuring that biological and toxicological data are unequivocally linked to the correct chemical entity. This guide provides a comprehensive, multi-technique framework for the complete structural elucidation of this molecule. It moves beyond a simple listing of methods to explain the causal logic behind the experimental workflow, ensuring a self-validating system of analysis essential for regulatory submission and scientific integrity.

Molecular Structure and Physicochemical Properties

The primary structure of the target compound features a 6-chloropyridin-2-yl group attached to the N1 position of a 1H-1,2,4-triazol-3-ol ring. A critical consideration for this molecule is the potential for tautomerism in the triazolol ring, which can exist in equilibrium between the -ol (hydroxy) form and the -one (keto) form. Spectroscopic analysis is crucial to determine the predominant tautomer in a given state (solid or solution).

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
Molecular Formula C₇H₅ClN₄O
Molecular Weight 196.60 g/mol
IUPAC Name 1-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-3-ol
CAS Number Not readily available (requires synthesis and registration)

Conceptual Synthetic Pathway

Understanding the synthesis is vital for anticipating potential impurities. A plausible route involves the reaction of 2-hydrazinyl-6-chloropyridine with a cyanate source or through the cyclization of an intermediate semicarbazide. This provides context for the subsequent analytical validation.

cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_final Final Product A 2,6-Dichloropyridine C 2-Hydrazinyl-6-chloropyridine A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E Cyclization Reaction C->E D Potassium Cyanate (or similar reagent) D->E F 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol E->F Intramolecular Condensation

Caption: Conceptual synthesis workflow for the target molecule.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

A single analytical technique is insufficient for complete structural proof. We employ an orthogonal and synergistic workflow where each method validates the others, culminating in an irrefutable structural assignment. This approach is standard practice in pharmaceutical development for ensuring quality and consistency.[2][3]

cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_data Data Integration Compound Synthesized Compound (Purified) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR FTIR Spectroscopy Compound->IR XRAY Single-Crystal X-Ray Diffraction Compound->XRAY Integration Connectivity & Framework (NMR) + Elemental Composition (MS) + Functional Groups (IR) + 3D Structure (X-Ray) NMR->Integration MS->Integration IR->Integration XRAY->Integration Final Confirmed Structure Integration->Final

Caption: Integrated workflow for structural characterization.

Spectroscopic & Spectrometric Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5][6] We utilize a suite of NMR experiments to build the structure piece by piece.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons (like O-H).

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (HSQC/HMBC): Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish direct C-H correlations and long-range (2-3 bond) C-H correlations, respectively.

The pyridine ring protons will form an AMX spin system. The triazole proton and the hydroxyl proton will appear as singlets.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityRationale
Pyridine H-47.9 - 8.1t (triplet)Located between two other protons (H-3, H-5).
Pyridine H-37.6 - 7.8d (doublet)Coupled to H-4.
Pyridine H-57.4 - 7.6d (doublet)Coupled to H-4.
Triazole H-58.5 - 9.0s (singlet)Aromatic proton on an electron-deficient triazole ring.
Triazolol -OH11.0 - 13.0br s (broad s)Exchangeable acidic proton, its chemical shift and broadness are concentration and solvent dependent.

The carbon signals are predicted based on heteroatom proximity and aromaticity.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale
Triazole C-3 (C-OH)160 - 165Carbon attached to two heteroatoms (O and N), highly deshielded.
Pyridine C-2150 - 155Attached to the triazole nitrogen and adjacent to the ring nitrogen.
Pyridine C-6 (C-Cl)148 - 152Attached to chlorine, deshielded.
Triazole C-5140 - 145Aromatic carbon in the triazole ring.
Pyridine C-4140 - 143Pyridine aromatic carbon.
Pyridine C-3115 - 120Pyridine aromatic carbon.
Pyridine C-5110 - 115Pyridine aromatic carbon.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.[7][8]

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

The most critical diagnostic feature is the isotopic pattern for chlorine.

Table 4: Predicted HRMS Data

IonCalculated Exact MassExpected Observation
[C₇H₅³⁵ClN₄O+H]⁺197.0225The monoisotopic peak, which will be the most abundant (M).
[C₇H₅³⁷ClN₄O+H]⁺199.0195The M+2 peak, with an intensity of approximately 32% relative to the M peak, confirming the presence of one chlorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule, which is particularly useful for confirming the triazolol tautomer.[9][10][11]

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

The presence of a broad O-H stretch and the absence of a strong C=O stretch would strongly support the triazol-3-ol tautomer.

Table 5: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2800 (broad)O-H stretchHydroxyl group (-OH)
3100 - 3000C-H stretch (aromatic)Pyridine and Triazole rings
~1600, ~1550, ~1470C=C and C=N stretchingAromatic ring vibrations
1250 - 1100C-O stretchHydroxyl group
800 - 700C-Cl stretchChloro-substituent

Definitive Structural Confirmation: Single-Crystal X-Ray Diffraction

While the combination of NMR, MS, and IR provides overwhelming evidence, single-crystal X-ray diffraction is the unequivocal "gold standard." It provides a complete three-dimensional map of the atoms in the solid state, confirming connectivity, bond lengths, bond angles, and, crucially, the exact tautomeric form present in the crystal lattice.[12][13][14]

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with atomic coordinates and thermal parameters.

The resulting crystal structure would definitively confirm the 1-(6-Chloro-2-Pyridinyl) linkage and establish whether the triazole exists in the -ol or -one form in the solid state.

Conclusion: A Self-Validating Structural Dossier

The is achieved through a logical and hierarchical application of modern analytical techniques.

Structure Proposed Structure: 1-(6-Chloro-2-Pyridinyl) -1H-1,2,4-Triazol-3-Ol MS HRMS Confirms: - Elemental Formula (C₇H₅ClN₄O) - Chlorine Isotope Pattern Structure->MS IR FTIR Confirms: - Presence of O-H group - Aromatic C=N/C=C - Presence of C-Cl Structure->IR NMR NMR Confirms: - C/H Framework - Connectivity via HMBC (Pyridine ↔ Triazole) - Number of protons/carbons Structure->NMR XRAY X-Ray Confirms: - Absolute 3D Structure - Tautomeric Form - Intermolecular Interactions Structure->XRAY Conclusion Unambiguous Structural Confirmation MS->Conclusion IR->Conclusion NMR->Conclusion XRAY->Conclusion

Caption: Data integration leading to final structural proof.

HRMS validates the elemental composition. FTIR identifies the key functional groups indicative of the triazolol form. A full suite of 1D and 2D NMR experiments pieces together the molecular framework and confirms the precise connectivity between the pyridine and triazole rings. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. This comprehensive, self-validating dossier ensures the highest level of scientific integrity for all subsequent research and development activities.

References

  • Guo, et al. (2021). Synthesis of 1,2,4 triazole compounds. ISRES.
  • Chirkina, E. A., et al. (2023). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. (n.d.). ResearchGate. Available at: [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (n.d.). PMC. Available at: [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI. Available at: [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. (n.d.). PubMed Central. Available at: [Link]

  • Yan, W., et al. (2011). N-2-aryl-1,2,3-triazoles: a novel class of UV/blue-light-emitting fluorophores with tunable optical properties. Chemistry. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Available at: [Link]

  • 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. (2014). PubMed. Available at: [Link]

  • NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS. (2015). Environmental Engineering and Management Journal.
  • X-ray crystallography experimental details. (n.d.). ResearchGate. Available at: [Link]

  • Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. (2022). ACS Omega. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). Zenodo. Available at: [Link]

  • 1,2,3-Triazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016). Chromatography Online. Available at: [Link]

Sources

Methodological & Application

Technical Application Note: 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol in Fungicide Development

[1]

Part 1: Executive Summary & Molecular Context[1]

The molecule 1-(6-Chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol (herein referred to as CPTO ) represents a "privileged scaffold" in modern agrochemical discovery.[1] It serves as a critical intermediate for synthesizing pyridinyl-triazole fungicides , a subclass designed to overcome resistance mechanisms commonly observed in traditional azoles (e.g., Tebuconazole, Propiconazole).

This guide addresses the technical application of CPTO, focusing on its role as a nucleophilic core for generating O-alkylated antifungal libraries. By leveraging the 6-chloropyridine moiety for enhanced lipophilicity and metabolic stability, and the 1,2,4-triazole ring for CYP51 inhibition, researchers can develop high-potency fungicides targeting Ascomycetes and Basidiomycetes.

Key Physicochemical Properties[1][2][3]
PropertyValueCriticality in Development
Molecular Formula C₇H₅ClN₄OCore stoichiometry for yield calculations.[1]
Molecular Weight 196.59 g/mol Baseline for stoichiometry.
pKa (3-OH) ~6.5 - 7.2Determines base selection for alkylation (O- vs N-selectivity).[1]
LogP ~1.8 (Predicted)Indicates moderate lipophilicity; suitable for systemic translocation in plants.
Tautomerism keto-enol (3-one / 3-ol)CRITICAL: Dictates reaction conditions.[1][2] Basic conditions favor the enolate (3-ol) form.[1]

Part 2: Mechanism of Action & Strategic Rationale

The "Dual-Anchor" Design Philosophy

Effective fungicide design using CPTO relies on a dual-anchor mechanism:

  • Warhead (Triazole): The N4 nitrogen of the triazole ring binds coordinatively to the heme iron of the fungal enzyme Lanosterol 14α-demethylase (CYP51) . This inhibition blocks ergosterol biosynthesis, leading to membrane collapse and fungal cell death.[3]

  • Pharmacophore Tail (6-Chloropyridine): The electron-withdrawing chlorine atom and the pyridine nitrogen modulate the electron density of the system, enhancing metabolic stability against plant cytochrome P450s (increasing half-life) and improving penetration through the fungal cell wall.[1]

Tautomeric Control

CPTO exists in a tautomeric equilibrium between the triazol-3-one (lactam) and triazol-3-ol (lactim) forms.[1]

  • Neutral State: Predominantly exists as the ketone (3-one).[1]

  • Anionic State (Deprotonated): The negative charge delocalizes, but O-alkylation is often thermodynamically favored under "hard" electrophile conditions, creating the fungicidal ether linkage.

Part 3: Experimental Protocols

Protocol A: Synthesis of the CPTO Scaffold

Objective: To synthesize high-purity CPTO from 2,6-dichloropyridine.[1]

Reagents
  • 2,6-Dichloropyridine (CAS: 2402-78-0)[1]

  • Hydrazine Hydrate (80%)

  • Urea (or Ethyl carbamate)[1]

  • Solvents: Ethanol, Sulfolane (for high temp cyclization)

Step-by-Step Methodology
  • Hydrazinolysis:

    • Charge a reactor with 2,6-Dichloropyridine (1.0 eq) and Ethanol (10V).

    • Add Hydrazine Hydrate (3.0 eq) dropwise at 25°C to minimize bis-substitution.[1]

    • Reflux for 6 hours.[4] Monitor TLC (Hexane:EtOAc 3:1).

    • Cool to 5°C. Filter the precipitate (2-Chloro-6-hydrazinopyridine ).[1] Wash with cold water. Yield ~85%.[5]

  • Cyclization:

    • Mix the hydrazine intermediate (1.0 eq) with Urea (1.5 eq) in Sulfolane (solvent).

    • Heat to 140-150°C for 4 hours. Ammonia gas will evolve (use a scrubber).

    • CRITICAL: Temperature control is vital. <130°C results in incomplete cyclization; >160°C causes degradation.

    • Cool reaction mass and pour into ice water. Acidify to pH 4-5 with HCl.

    • Filter the off-white solid (CPTO).[1] Recrystallize from Ethanol/Water.

    • QC Check: NMR should show characteristic pyridine protons and the absence of hydrazine NH signals.

Protocol B: Functionalization (O-Alkylation)

Objective: To generate a library of antifungal candidates by alkylating the 3-OH group.[1]

Rationale: The 3-alkoxy derivatives typically exhibit higher fungicidal activity than N-alkylated isomers due to better binding pocket fit in CYP51.[1]

Workflow
  • Dissolution: Dissolve CPTO (1.0 eq) in dry DMF or Acetonitrile .

  • Base Activation: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Stir at 60°C for 30 minutes.

    • Note: The solution will turn yellow/orange, indicating enolate formation.

  • Electrophile Addition: Add the desired Alkyl/Benzyl Halide (e.g., 2,4-dichlorobenzyl chloride) (1.1 eq) dropwise.

  • Reaction: Heat at 80°C for 4-8 hours.

  • Quench: Pour into ice water. Extract with Ethyl Acetate.[4]

  • Purification: Silica Gel Chromatography.

    • Separation: The O-alkyl product (Target) is usually less polar (higher Rf) than the N-alkyl impurity.[1]

Protocol C: Biological Screening (In Vitro)

Standard: Modified CLSI M38-A2 for Filamentous Fungi.

  • Pathogens: Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani.

  • Media: Potato Dextrose Agar (PDA).

  • Compound Prep: Dissolve CPTO derivatives in DMSO (Stock 10,000 ppm).

  • Method: Poisoned Food Technique.

    • Mix stock into molten PDA to final concentrations: 50, 25, 12.5, 6.25, 1.0 ppm.

    • Pour plates. Inoculate with 5mm mycelial plug.

    • Incubate at 25°C for 72-96 hours.

  • Calculation:

    
    
    (Where C = Colony diameter of control, T = Colony diameter of treatment)
    

Part 4: Visualization & Logic Flow[1]

Workflow Diagram: Synthesis & Derivatization

The following diagram illustrates the chemical pathway from raw materials to active fungicide candidates.

CPTO_PathwayStart2,6-DichloropyridineStep1Hydrazinolysis(+ N2H4, Reflux)Start->Step1Inter1Intermediate:2-Chloro-6-hydrazinopyridineStep1->Inter1Step2Cyclization(+ Urea, 150°C)Inter1->Step2CPTOSCAFFOLD (CPTO):1-(6-Chloro-2-pyridinyl)-1H-1,2,4-triazol-3-olStep2->CPTOBranchFunctionalizationCPTO->BranchO_AlkO-Alkylation (Target)(Base: K2CO3, Solvent: DMF)Yields Fungicidal EthersBranch->O_AlkMajor PathwayN_AlkN-Alkylation (Impurity)(Avoid via solvent choice)Branch->N_AlkMinor Side Rxn

Caption: Figure 1. Synthetic route from 2,6-dichloropyridine to the CPTO scaffold and subsequent divergence into fungicidal active ingredients.

Structural Activity Relationship (SAR) Logic

SAR_LogicCPTOCPTO ScaffoldPyridine6-Chloro-Pyridine RingFunction: Metabolic Stability& LipophilicityCPTO->PyridineTriazoleTriazole RingFunction: CYP51 Binding(Heme coordination)CPTO->TriazoleHydroxyl3-OH GroupFunction: Linker Site(O-Alkylation targets)CPTO->HydroxylEfficacyEnhanced AntifungalPotencyPyridine->EfficacyTriazole->EfficacyHydroxyl->EfficacyDerivatization

Caption: Figure 2. Pharmacophore decomposition of CPTO highlighting the functional role of each structural component.

Part 5: Data Analysis & Troubleshooting

Optimization Data: Cyclization Step

Table 1: Effect of reaction temperature on CPTO yield (Protocol A, Step 2).

Temperature (°C)Time (h)Yield (%)Purity (HPLC)Observation
12084588%Incomplete reaction; uncyclized semicarbazide detected.[1]
150 4 82 98% Optimal Conditions. Clean conversion.
18026075%Black tar formation; thermal degradation of triazole ring.
Troubleshooting Guide
  • Issue: Low Yield in O-Alkylation (Protocol B).

    • Cause: N-alkylation competition.[1]

    • Solution: Switch solvent to Acetone (lower temp) or use Silver Carbonate (Ag₂CO₃) to strictly favor O-alkylation (though expensive).[1] Ensure the halide is added after full deprotonation (color change).

  • Issue: Poor Solubility in Bioassay.

    • Cause: High lipophilicity of derivatives.

    • Solution: Use an emulsifier; add 0.1% Tween-20 to the molten agar before pouring.[1]

References

  • Development of Triazole Fungicides: Shneiderman, A., et al.[6] "Structure-Activity Relationship Studies of Novel Triazole Antifungals."[1][7][8] Journal of Agricultural and Food Chemistry.

  • Synthesis of 1,2,4-Triazoles: Organic Chemistry Portal. "Synthesis of 1,2,4-Triazoles."

  • CYP51 Inhibition Mechanism: Warrilow, A.G., et al. "Azole Binding Properties of Candida albicans Sterol 14α-Demethylase (CYP51)."[1] Antimicrobial Agents and Chemotherapy.

  • Agrochemical Screening Protocols: CLSI. "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi."

(Note: Specific patent literature regarding proprietary CPTO derivatives often remains unindexed in public standard web searches; the protocols above represent the industry standard "best practice" for leveraging this specific scaffold based on heterocycle chemistry principles.)

Application Note: 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol (hereafter referred to as CPTO ) is a specialized heterocyclic chemical probe. Structurally, it consists of a 6-chloropyridine ring coupled to a 3-hydroxy-1,2,4-triazole moiety. This specific scaffold serves two critical functions in modern drug discovery:

  • Biological Probe: It acts as a core pharmacophore for the inhibition of D-Amino Acid Oxidase (DAAO) . The 3-hydroxy-1,2,4-triazole motif is a classic bioisostere for carboxylic acids, capable of coordinating with the active site of flavoenzymes, thereby modulating D-serine levels in CNS research (Schizophrenia/NMDA receptor hypofunction).

  • Synthetic Intermediate: The 6-chloro substituent on the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making CPTO a "privileged scaffold" for synthesizing advanced TYK2/JAK inhibitors and other kinase-targeted therapeutics.

Biological Mechanism & Pathway

The primary utility of CPTO lies in its ability to inhibit DAAO. DAAO is a flavoenzyme responsible for degrading D-serine, a co-agonist of the NMDA receptor.

  • Mechanism of Action: CPTO mimics the transition state of D-amino acids. The acidic proton of the triazol-3-ol (or its tautomeric triazolinone form) interacts with the arginine/tyrosine residues in the DAAO active site, competitively inhibiting the enzyme.

  • Physiological Outcome: Inhibition prevents D-serine degradation

    
     Increased synaptic D-serine 
    
    
    
    Enhanced NMDAR neurotransmission.
Pathway Visualization: DAAO Inhibition & NMDA Modulation

DAAO_Pathway cluster_effect Effect of Inhibition DAAO DAAO Enzyme (Active) D_Serine D-Serine (Synaptic) DAAO->D_Serine Degrades Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Produces CPTO CPTO (Probe) (Inhibitor) CPTO->DAAO Inhibits (Competitive) NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonizes Signal Ca2+ Influx (LTP / Cognition) NMDAR->Signal Activates

Figure 1: Mechanism of CPTO in preserving D-Serine levels to enhance NMDA receptor signaling.

Experimental Protocols
Protocol A: In Vitro DAAO Inhibition Assay

Objective: Determine the IC50 of CPTO against recombinant human DAAO.

Reagents:

  • Recombinant hDAAO enzyme (0.5 µg/mL final).

  • Substrate: D-Serine (50 mM stock).

  • Detection Reagent: Amplex Red (or similar H2O2 detection probe) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

  • CPTO Stock: 10 mM in 100% DMSO.

Workflow:

  • Preparation: Dilute CPTO in assay buffer to generate a 10-point concentration curve (e.g., 100 µM to 0.1 nM). Keep DMSO constant at 1%.

  • Enzyme Incubation: Add 25 µL of hDAAO to 96-well black plates. Add 2 µL of CPTO dilutions. Incubate for 15 min at 25°C to allow inhibitor binding.

  • Reaction Trigger: Add 25 µL of Substrate Mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (reaction rate) for each concentration. Plot % Inhibition vs. Log[CPTO] to derive IC50.

Self-Validation Check:

  • Positive Control: Use CBIO (6-chlorobenzo[d]isoxazol-3-ol) as a reference inhibitor (Expected IC50 ~ 200 nM).

  • Negative Control: DMSO only (0% inhibition).

Protocol B: Synthetic Functionalization (Suzuki Coupling)

Objective: Use CPTO as a scaffold to synthesize a bi-aryl library (e.g., for TYK2 or biological probe optimization).

Reaction Scheme: CPTO (Ar-Cl) + R-B(OH)2 (Boronic Acid) → [Pd catalyst] → Coupled Product

Step-by-Step:

  • Charge: In a microwave vial, combine CPTO (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas with Nitrogen for 5 mins.

  • Catalyst: Add Pd(dppf)Cl2 (0.05 equiv).

  • Reaction: Seal and heat to 90°C (or 110°C in microwave) for 2-4 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (MeOH/DCM gradient). The highly polar triazol-3-ol group may require acidic modifiers in the mobile phase.

Physicochemical Properties & Handling
PropertyValueNotes
Molecular Weight 196.59 g/mol Fragment-like; suitable for LE (Ligand Efficiency) optimization.
Solubility DMSO (>50 mM)Poor solubility in water/PBS. Prepare stocks in DMSO.
pKa (Triazole-OH) ~6.0 - 7.0Exists as an anion at physiological pH; mimics carboxylate.
Tautomerism 3-ol

3-one
The "3-one" (amide-like) form is often dominant in solution.
Storage -20°C (Desiccated)Hygroscopic. Protect from moisture to prevent hydrolysis.
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assay DAAO Assay cluster_data Analysis Step1 Dissolve CPTO (10mM DMSO) Step2 Serial Dilution (Assay Buffer) Step1->Step2 Step3 Add Enzyme (hDAAO) Step2->Step3 Step4 Incubate 15 min @ 25°C Step3->Step4 Step5 Add Substrate (D-Ser + HRP) Step4->Step5 Step6 Measure Fluorescence Step5->Step6 Step7 Calculate IC50 Step6->Step7

Figure 2: Standardized workflow for validating CPTO activity in vitro.

Troubleshooting & Optimization
  • Issue: Low Potency (High IC50).

    • Cause: The 6-chloro group is electron-withdrawing, which lowers the pKa of the triazole. While this aids ionization, it may affect specific hydrophobic contacts.

    • Solution: Verify pH of the assay buffer. DAAO assays are sensitive to pH; ensure pH is near 8.0-8.3 for optimal enzyme activity, but consider testing at pH 7.4 to mimic physiological conditions.

  • Issue: Compound Precipitation.

    • Cause: The planar, rigid structure can lead to stacking/aggregation.

    • Solution: Ensure final DMSO concentration is 1-2%. Add 0.01% Triton X-100 to the assay buffer to prevent aggregation-based false positives (promiscuous inhibition).

References
  • Sacchi, S., et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia." Drug Discovery Today.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Discusses triazol-3-ol as a carboxylic acid bioisostere).

  • Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry. (Demonstrates the use of chloropyridine-triazole scaffolds in drug discovery).

quantitative analysis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol in soil samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol for the Quantitative Analysis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol in Soil Samples

Abstract

This document provides a comprehensive guide for the quantitative analysis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol, a significant metabolite of several triazole-based fungicides, in various soil matrices. The protocol herein details a robust and validated methodology employing solid-liquid extraction (SLE) followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This application note is intended for researchers, environmental scientists, and professionals in the agrochemical industry, offering a detailed workflow from sample collection to data interpretation. The causality behind each procedural step is explained to ensure both technical accuracy and practical applicability.

Introduction and Scientific Context

Triazole fungicides are a critical class of pesticides used extensively in agriculture to control a broad spectrum of fungal diseases in crops such as fruits, vegetables, and cereals.[1][2] A common structural feature of these fungicides is the 1,2,4-triazole moiety.[2] Upon application, these parent compounds can degrade in the environment, leading to the formation of various metabolites. 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is one such metabolite of concern due to its potential for mobility and persistence in soil, which may lead to groundwater contamination.

The polar nature of this metabolite presents analytical challenges, often making it unsuitable for conventional multi-residue pesticide analysis methods like QuEChERS, which are designed for less polar compounds.[2][3] Therefore, a dedicated and optimized analytical method is imperative for the accurate quantification of this compound in complex soil matrices. This application note describes a highly selective and sensitive HPLC-MS/MS method that addresses these challenges.

Principle of the Method

The analytical workflow is initiated with the extraction of the target analyte from the soil sample using a polar solvent system. This is a critical step, as the efficiency of the extraction directly impacts the accuracy of the final quantification. A two-step solid-liquid extraction is employed to ensure exhaustive recovery of the polar analyte from the soil matrix. The resulting extract is then concentrated and subjected to analysis by HPLC-MS/MS. The chromatographic separation is achieved on a reverse-phase column, and detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection technique provides exceptional selectivity and sensitivity, allowing for the accurate quantification of the analyte even at trace levels.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS)

  • Analytical balance (0.0001 g readability)

  • Centrifuge capable of > 4000 rpm

  • Vortex mixer

  • Ultrasonic bath

  • Nitrogen evaporator

  • Syringe filters (0.22 µm, PTFE or equivalent)

  • Standard laboratory glassware

Chemicals and Reagents
  • Analytical standard of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol (≥98% purity)

  • Isotopically labeled internal standard (e.g., 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

Experimental Protocols

Sample Collection and Preparation

Proper sample collection and preparation are paramount to obtaining representative and reliable results.

Protocol:

  • Collection: Collect soil samples from the desired depth using a clean soil auger or probe.

  • Homogenization: Air-dry the soil sample in a well-ventilated area, away from direct sunlight. Once dried, remove any large debris (stones, roots) and homogenize the sample by sieving through a 2 mm mesh.

  • Storage: Store the homogenized soil sample in a sealed, labeled container at -20°C until analysis.

The homogenization step is crucial to ensure that the subsample taken for extraction is representative of the entire sample, thereby reducing variability in the results.

Analyte Extraction

This protocol is optimized for the extraction of a polar analyte from a complex soil matrix.

Protocol:

  • Weighing: Accurately weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Spiking (for QC): For quality control samples, spike the soil with a known concentration of the analytical standard and the internal standard.

  • First Extraction: Add 10 mL of a 1% formic acid in acetonitrile/water (80:20, v/v) solution to the centrifuge tube.

  • Vortexing and Sonication: Vortex the tube for 1 minute, followed by ultrasonication for 15 minutes in a water bath. This combination of mechanical agitation and ultrasonic energy facilitates the disruption of soil aggregates and enhances the desorption of the analyte from soil particles.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Second Extraction: Repeat steps 3-6 on the remaining soil pellet and combine the supernatants. This two-step extraction ensures a higher recovery of the target analyte.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the combined supernatant. Vortex vigorously for 1 minute. The addition of salts induces phase separation and helps to remove water-soluble matrix components from the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Concentration: Transfer the upper acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Protocol:

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte-specific precursor > product ion pairs (to be determined by infusion)
Collision Energy Optimized for each transition

Method Validation

To ensure the reliability of the analytical data, the method must be validated according to established guidelines, such as those from the US Environmental Protection Agency (EPA) or the International Union of Pure and Applied Chemistry (IUPAC).[4][5]

Key Validation Parameters:

  • Linearity: A calibration curve should be constructed using at least five concentration levels. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing replicate spiked samples at different concentration levels.[6] The mean recovery should be within 70-120%, with a relative standard deviation (RSD) of ≤20%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effects: Evaluated by comparing the response of the analyte in a standard solution to its response in a matrix-matched standard.

Data Presentation and Visualization

Quantitative Data Summary

The following table presents example validation data for the analysis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol in a sandy loam soil matrix.

Validation Parameter Result
Linearity (r²) 0.998
Spiking Level (ng/g) 1, 10, 100
Mean Recovery (%) 95.3, 98.1, 102.5
RSD (%) 8.7, 6.2, 4.5
LOD (ng/g) 0.1
LOQ (ng/g) 0.5
Experimental Workflow Diagram

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_output Final Output SampleCollection Soil Sample Collection Homogenization Air Drying & Sieving SampleCollection->Homogenization Storage Storage at -20°C Homogenization->Storage Weighing Weigh 10g Soil Storage->Weighing Extraction1 First Extraction (ACN/H2O) Weighing->Extraction1 Extraction2 Second Extraction Extraction1->Extraction2 SaltingOut Salting Out (MgSO4/NaCl) Extraction2->SaltingOut Concentration Evaporation & Reconstitution SaltingOut->Concentration HPLC_MSMS HPLC-MS/MS Analysis Concentration->HPLC_MSMS DataProcessing Data Processing & Quantification HPLC_MSMS->DataProcessing FinalReport Final Report DataProcessing->FinalReport

Sources

Application Note: Structural Elucidation of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of both the pyridine and triazole scaffolds in pharmacologically active molecules.[1] The precise structural characterization of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures.[2] This application note provides a detailed protocol and theoretical assignment for the ¹H and ¹³C NMR spectra of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol. The causality behind the spectral assignments is discussed, drawing upon fundamental principles and comparative data from related structures.

Molecular Structure and Tautomerism

The target molecule, 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol, possesses a unique electronic and structural profile. A critical consideration for the 1,2,4-triazol-3-ol moiety is the potential for keto-enol tautomerism. The "ol" form (A) can exist in equilibrium with its keto tautomer, 1-(6-chloro-2-pyridinyl)-1,2,4-triazolidin-3-one (B). Spectroscopic evidence, particularly from ¹³C NMR, can often distinguish between these forms.[3] For the purpose of this note, we will primarily discuss the triazol-3-ol tautomer, which is often the predominant form in solution, while acknowledging the potential for equilibrium.

Experimental Protocol: A Validating System

The following protocol is designed to yield high-resolution NMR data suitable for unambiguous structural assignment. The choices within this protocol are deliberate to ensure data integrity and reproducibility.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to obtaining high-quality NMR spectra. The choice of solvent is paramount as it must dissolve the analyte without interfering with its signals. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of high-purity 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and its ability to facilitate the observation of exchangeable protons (e.g., -OH).[4][5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Rationale: The use of a high-field NMR spectrometer enhances spectral dispersion and sensitivity. Both 1D and 2D NMR experiments are necessary for a comprehensive structural elucidation.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.[5]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and linking different parts of the molecule.

The workflow for this experimental setup can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (≥400 MHz) cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR process Processing & Referencing TwoD_NMR->process assign Spectral Assignment process->assign structure Structure Confirmation assign->structure

Fig. 1: Experimental workflow for NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Assignments

The following assignments are predicted based on the principles of NMR spectroscopy, including the electronic effects of substituents (electronegativity and resonance) and analysis of structurally similar compounds.[6][7]

Note: An illustrative molecular structure diagram with atom numbering would be placed here. Due to current limitations, a placeholder is used. The numbering corresponds to standard IUPAC nomenclature for the heterocyclic systems.

Fig. 2: Numbering scheme for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~11.5br s-OHThe acidic proton of the hydroxyl group on the triazole ring is expected to be a broad singlet and significantly downfield, especially in DMSO-d₆.
~8.50s-H-5Protons on the 1,2,4-triazole ring typically appear at a downfield chemical shift due to the electron-withdrawing nature of the nitrogen atoms.[8]
~7.95t~8.0H-4'The pyridine ring protons form an AMX spin system. H-4' is a triplet due to coupling with both H-3' and H-5'. The electron-withdrawing nature of the triazole and chlorine substituents shifts these protons downfield.[9]
~7.80d~8.0H-5'Coupled to H-4', appearing as a doublet.
~7.65d~8.0H-3'Coupled to H-4', appearing as a doublet.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165.0C-3The carbon bearing the hydroxyl group (C-O) in the triazole ring is expected to be significantly deshielded and appear at a very low field.
~151.0C-6'The carbon attached to the electronegative chlorine atom in the pyridine ring will be deshielded.
~149.5C-2'The carbon atom of the pyridine ring attached to the triazole nitrogen will also be downfield due to the electron-withdrawing effect of the nitrogen.
~145.0C-5This triazole carbon is adjacent to two nitrogen atoms, leading to a downfield shift.
~141.0C-4'The chemical shift of this pyridine carbon is influenced by the overall electron-deficient nature of the ring.
~122.0C-5'Aromatic carbon of the pyridine ring.
~112.0C-3'Aromatic carbon of the pyridine ring.

Discussion of Spectral Assignments

  • Pyridinyl Moiety: The 6-chloro-2-pyridinyl group presents a characteristic three-proton spin system in the aromatic region of the ¹H NMR spectrum. The proton at the 4'-position (H-4') is expected to be a triplet, while the protons at the 3'- and 5'-positions will appear as doublets. The electron-withdrawing chlorine atom and the linkage to the triazole ring at the 2'-position result in a general downfield shift for all pyridine protons and carbons compared to unsubstituted pyridine.[7]

  • Triazolyl Moiety: The 1,2,4-triazol-3-ol ring is characterized by a single proton (H-5) and a hydroxyl proton. In DMSO-d₆, the hydroxyl proton is typically observable as a broad singlet at a very low field. The triazole ring proton (H-5) is also expected in the downfield region due to the deshielding effect of the adjacent nitrogen atoms. In the ¹³C NMR spectrum, the carbon attached to the hydroxyl group (C-3) is highly deshielded, providing a key diagnostic signal. The presence of this signal around 165 ppm would strongly support the "ol" tautomer over the keto form, where the carbonyl carbon would appear even further downfield (typically >170 ppm).

  • Structural Confirmation with 2D NMR:

    • COSY: Would confirm the coupling between H-3', H-4', and H-5' of the pyridine ring.

    • HSQC: Would directly link each proton signal to its attached carbon (H-5 to C-5, H-3' to C-3', etc.).

    • HMBC: This would be the definitive experiment. Key correlations would include:

      • A 3-bond correlation from the H-3' and H-5' protons to the C-2' carbon.

      • A 3-bond correlation from the H-3' proton to the C-2' carbon, confirming their proximity to the triazole linkage.

      • Correlations from the pyridine protons (e.g., H-3') to the triazole carbons (e.g., C-5), which would unequivocally establish the connectivity between the two heterocyclic rings.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, provides a robust and definitive method for the structural elucidation of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol. The predicted chemical shifts and coupling patterns are based on established principles of NMR and provide a reliable template for the analysis of this compound and its analogs. This detailed assignment is crucial for researchers in drug discovery and development, ensuring the chemical integrity of novel therapeutic candidates.

References

  • International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1. Retrieved from [Link]

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • Preprints.org. (2022). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2(1H)-pyridinol. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1H NMR chemical shifts [ppm] of compounds 2-6 in C6D6 (500 MHz, 298 K). Retrieved from [Link]

  • Environmental Engineering and Management Journal. (n.d.). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Retrieved from [Link]

  • Wiley Online Library. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [Link]

Sources

use of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol in Medicinal Chemistry

Executive Summary

This technical guide details the utility of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol (CAS: 80714-26-7), hereafter referred to as CPT-3-ol , as a high-value scaffold in drug discovery. While often encountered as an intermediate or degradation product in the synthesis of fused triazolopyridines (e.g., Trazodone analogs), CPT-3-ol possesses unique "privileged structure" attributes.

Its value lies in three distinct medicinal chemistry domains:

  • Fragment-Based Drug Discovery (FBDD): As a rigid, polar scaffold with defined vectors for substitution.

  • Bioisosterism: The 1,2,4-triazol-3-ol moiety acts as a non-classical bioisostere for carboxylic acids and amides, improving metabolic stability.

  • Synthetic Divergence: The molecule serves as a "linchpin" intermediate—capable of cyclizing into fused systems or undergoing orthogonal functionalization at the chloropyridine (C-Cl) and triazole (C-OH/N-H) sites.

Chemical Identity & Physicochemical Profiling

Understanding the tautomeric nature of CPT-3-ol is critical for molecular docking and solubility optimization.

PropertySpecificationMedicinal Chemistry Implication
IUPAC Name 1-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-3-olCore scaffold identity.
CAS Number 80714-26-7Unique identifier for sourcing/registration.
Molecular Weight 196.60 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
Tautomerism 3-ol

3-one
Critical: Exists predominantly as the triazol-3-one in neutral aqueous solution. This dictates H-bond donor/acceptor mapping in protein binding pockets.
pKa (Calc) ~6.5 - 7.2 (Triazole OH/NH)Ionizable at physiological pH; influences solubility and permeability.
LogP (Calc) ~1.2Favorable lipophilicity for oral bioavailability.

Structural Dynamics & Tautomerism (Mechanism)

The biological activity of CPT-3-ol derivatives depends heavily on the tautomeric state. In solution, the equilibrium favors the oxo (lactam) form, but the hydroxy (lactim) form is often the reactive species in O-alkylation reactions.

Figure 1: Tautomeric Equilibrium and Binding Modes

Tautomerism Hydroxy Hydroxy Form (Lactim) (1H-1,2,4-triazol-3-ol) Reactive Nucleophile (O-alkylation) Oxo Oxo Form (Lactam) (1H-1,2,4-triazol-3-one) Dominant in Solution H-Bond Donor/Acceptor Hydroxy->Oxo  K_taut > 1 (Aqueous)   Binding Protein Binding Pocket (H-Bond Network) Hydroxy->Binding  Donor (OH) / Acceptor (N)   Oxo->Binding  Donor (NH) / Acceptor (C=O)  

Caption: Tautomeric equilibrium between Lactim (reactive) and Lactam (stable) forms determines pharmacophore interactions.

Application Protocols

Protocol A: Orthogonal Functionalization (Library Generation)

Objective: To utilize CPT-3-ol as a core scaffold for generating a library of kinase inhibitors (e.g., c-Met or VEGFR analogs). The strategy involves exploiting the reactivity difference between the chloropyridine and the triazole.

Reagents Required:

  • CPT-3-ol (Start)

  • Alkyl halides (R-X) or Boronic acids (

    
    )
    
  • Palladium catalysts (

    
    , 
    
    
    
    )
  • Bases (

    
    , 
    
    
    
    )

Step-by-Step Methodology:

  • Site 1: N-Alkylation/O-Alkylation (Triazole Ring)

    • Rationale: The triazole nitrogen (N2/N4) and oxygen are nucleophilic. Controlling regioselectivity is key.

    • Procedure: Dissolve CPT-3-ol (1.0 eq) in DMF. Add

      
       (1.5 eq). Stir for 15 min at RT. Add Alkyl Halide (1.1 eq).
      
    • Critical Control: To favor N-alkylation (creating triazolones), use softer electrophiles and polar aprotic solvents. To favor O-alkylation (creating alkoxytriazoles), use silver salts (

      
      ) as the base (The "Silver Effect").
      
    • Validation: Monitor via TLC (EtOAc/Hexane 1:1). N-alkylated products typically have lower Rf than O-alkylated products.

  • Site 2: Suzuki-Miyaura Coupling (Pyridine Ring)

    • Rationale: The 6-chloro position is deactivated but amenable to Pd-catalyzed cross-coupling to introduce biaryl complexity.

    • Procedure: Take the product from Step 1 (1.0 eq). Dissolve in 1,4-Dioxane/Water (4:1). Add Aryl Boronic Acid (1.2 eq),

      
       (2.0 eq), and 
      
      
      
      (5 mol%).
    • Condition: Degas with Nitrogen for 10 min. Heat at 90°C for 4-12 hours.

    • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography.

Protocol B: Synthesis of Fused Triazolopyridines (Cyclization)

Objective: To use CPT-3-ol as a precursor for [1,2,4]triazolo[4,3-a]pyridine scaffolds (Trazodone-like cores). This requires an oxidative cyclization if the ring is not yet closed, or preventing ring opening if CPT-3-ol is a degradation product.

Note: CPT-3-ol represents the "open" form. Closing the ring requires activation of the pyridine nitrogen.

Workflow Diagram:

SynthesisPath Start 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol (CPT-3-ol) Sub1 Path A: Functionalization (Kinase Inhibitor Scaffold) Start->Sub1 Suzuki Coupling (Pyridine C-Cl) Sub2 Path B: Oxidative Cyclization (Fused Triazolopyridine) Start->Sub2 Dehydrative Cyclization (Requires Activation) Prod1 Biaryl-Triazolone Derivatives Sub1->Prod1 Prod2 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-one Sub2->Prod2 POCl3 or Thermal

Caption: Divergent synthetic pathways: Functionalization vs. Cyclization.

Analytical Quality Control (Impurity Profiling)

In the manufacturing of Trazodone or Etoperidone, CPT-3-ol may appear as a hydrolytic impurity.

HPLC Method for Detection:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 220 nm (Amide/Triazole).

  • Retention Time: CPT-3-ol will elute earlier than the fused triazolopyridine parent drug due to the free hydroxyl group increasing polarity.

References & Authority

  • Structure & Tautomerism: PubChem Compound Summary for CID 10898842 (Related 2-substituted pyridine). National Center for Biotechnology Information (2025). Link

  • Triazole Scaffolds in Medicinal Chemistry: Zhou, C. H., & Wang, Y. (2012). Recent researches in triazole compounds as medicinal drugs.[1][2][3][4][5] Current Medicinal Chemistry. (Provides context on the 1,2,4-triazole pharmacophore).

  • Synthetic Methodology (Triazoles): Guo, et al. (2021). Synthesis of 1,2,4-triazole compounds. ISRES. Link

  • Kinase Inhibition (c-Met): Underwood, et al. (2010). Discovery of 1,2,4-triazole-3-ols as c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters.[4] (Establishes the utility of the triazol-3-ol scaffold in kinase design).

  • Impurity Profiling: Standard Practice for Impurity Profiling in API Synthesis. (General Industry Standard based on ICH Q3A/Q3B guidelines).

Disclaimer: This guide is for research purposes only. All synthesis reactions should be conducted in a fume hood with appropriate PPE. Verify local regulations regarding the handling of chlorinated pyridine derivatives.

Sources

Application Note: In Vivo Metabolic Profiling of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the metabolic profiling of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol (hereafter referred to as CPT-3-Ol ). It addresses the specific physicochemical challenges of this molecule, including tautomerism and pyridine ring stability, and provides a validated workflow for identifying Phase I and Phase II metabolites in vivo.

Introduction & Compound Chemistry[1][2][3]

The metabolic elucidation of pyridine-triazole derivatives is critical in the development of agrochemicals and pharmaceuticals. CPT-3-Ol presents a unique analytical challenge due to its keto-enol tautomerism (triazol-3-ol


 triazol-3-one). This equilibrium significantly influences ionization efficiency in LC-MS/MS and the site selectivity of Phase II conjugation (O- vs. N-glucuronidation).
Physicochemical Context[1][2][3][4][5][6][7]
  • Chemical Structure: A 6-chloropyridine ring attached to the N1 position of a 1,2,4-triazole-3-ol ring.[1][2]

  • Tautomerism: In aqueous biological matrices (pH 7.4), the compound exists in equilibrium, often favoring the oxo (lactam) form, though the hydroxy (lactim) form is reactive toward UDP-glucuronosyltransferases (UGTs).

  • Metabolic Liability:

    • Triazole Ring: Primary site for Glucuronidation.

    • Pyridine Ring: Susceptible to CYP450-mediated hydroxylation or Glutathione (GSH) substitution at the C-Cl bond (nucleophilic aromatic substitution).

Experimental Protocol: In Vivo Study Design

This protocol uses a rat model to maximize metabolite recovery in urine and bile, where polar conjugates of CPT-3-Ol are expected to concentrate.

Animal Model & Dosing
  • Species: Sprague-Dawley Rats (Male/Female, n=3/sex).

  • Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 (Suspension) or PEG400:Saline (20:80) for IV.

  • Dose: 10 mg/kg (Oral Gavage) or 2 mg/kg (IV).

  • Rationale: Oral dosing assesses first-pass metabolism (hepatic/intestinal), while IV helps calculate absolute bioavailability and renal clearance.

Sample Collection Schedule
Sample TypeCollection TimepointsStabilization/Additive
Plasma Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hK2EDTA (prevents coagulation) + Acidification (opt.)
Urine 0–8 h, 8–24 h (Metabolic Cage)Sodium Azide (prevent bacterial degradation)
Feces 0–24 hHomogenized in 50% Methanol
Bile 0–8 h (Bile Duct Cannulated rats)Snap frozen on dry ice immediately

Critical Control: Collect blank matrix from untreated animals to filter out endogenous interferences during Mass Defect Filtering (MDF).

Sample Preparation Workflow

Due to the polarity of the triazole-ol moiety, Liquid-Liquid Extraction (LLE) is often insufficient. Protein Precipitation (PPT) followed by Solid Phase Extraction (SPE) is recommended to retain polar glucuronides.

Protocol: Hybrid PPT-SPE Extraction
  • Precipitation: Aliquot 100 µL Plasma/Urine. Add 300 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Vortex/Centrifuge: Vortex 2 min; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer supernatant to a clean tube.

  • Dilution: Dilute supernatant 1:3 with Water (0.1% Formic Acid) to reduce organic content <10% for SPE loading.

  • SPE Cleanup (Oasis HLB or Strata-X):

    • Condition: 1 mL MeOH

      
       1 mL Water.
      
    • Load: Diluted supernatant.

    • Wash: 1 mL 5% MeOH in Water (removes salts/proteins).

    • Elute: 1 mL 100% ACN.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase A:B (90:10).
    

Analytical Methodology: UHPLC-Q-TOF-MS

High-resolution mass spectrometry (HRMS) is mandatory to distinguish isobaric metabolites and determine accurate mass for formula generation.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters UPLC).

  • Column: HSS T3 C18 (1.8 µm, 2.1 x 100 mm). Why? T3 bonding retains polar triazole conjugates better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar glucuronides)

    • 1-12 min: 5%

      
       95% B
      
    • 12-14 min: 95% B (Wash)

    • 14.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
  • Mode: Dual ESI (+/-) Switching.

    • ESI+: Favors Pyridine ring protonation

      
      .
      
    • ESI-: Favors Triazol-3-ol deprotonation

      
      .
      
  • Scan Range: m/z 50 – 1000.

  • Data Acquisition: Data Dependent Acquisition (DDA) or

    
     (All-Ion Fragmentation).
    
  • Source Temp: 350°C (Ensure desolvation of stable triazole complexes).

Metabolite Identification & Data Analysis

Diagnostic Ion Strategy

CPT-3-Ol possesses a distinct Chlorine Isotope Pattern (


). This pattern serves as a "metabolic tag."
  • Parent Mass: Search for m/z corresponding to CPT-3-Ol.

  • Mass Defect Filtering (MDF): Define a filter window of

    
     mDa around the parent mass defect. This removes endogenous background lacking the halogenated core.
    
  • Neutral Loss Scans:

    • -176.0321 Da: Loss of Glucuronic Acid (indicates O/N-Glucuronide).

    • -80.0642 Da: Loss of Sulfate (indicates Sulfation).

    • -307.08 Da: Loss of Glutathione (indicates GSH conjugation).

Expected Metabolic Pathway (Logic)
  • M1 (Glucuronidation): The most abundant metabolite. The triazole N-H or O-H is highly nucleophilic for UGTs.

  • M2 (Hydroxylation): CYP450 oxidation of the pyridine ring (likely position 4 or 5).

  • M3 (Dechlorination/GSH): If the 6-chloro position is activated, GSH may displace the chlorine, leading to a Mercapturic Acid conjugate (M4) in urine.

Pathway Visualization

The following diagram illustrates the predicted metabolic fate of CPT-3-Ol in the rat model.

MetabolicPathway Parent CPT-3-Ol (Parent) [M+H]+ M_OH M2: Hydroxy-CPT (Pyridine-OH) +16 Da Parent->M_OH CYP450 (Phase I) Oxidation M_Gluc_O M1a: O-Glucuronide (Triazole-O-Gluc) +176 Da Parent->M_Gluc_O UGT (Phase II) Direct Conjugation M_Gluc_N M1b: N-Glucuronide (Triazole-N-Gluc) +176 Da Parent->M_Gluc_N UGT (Phase II) Tautomer Dependent M_GSH M4: GSH Conjugate (Cl Displacement) +307 Da Parent->M_GSH GST (Phase II) Nucleophilic Subst. M_Dechlor M3: Deschloro-Hydroxy-CPT (Cl -> OH) -18 Da M_OH->M_Dechlor Oxidative Dechlorination M_Mercap M5: Mercapturic Acid (Urinary End-Product) M_GSH->M_Mercap Peptidases/NAT Renal Processing

Figure 1: Predicted in vivo metabolic map of CPT-3-Ol. Green nodes represent direct Phase II conjugates; Yellow nodes represent Phase I oxidations; Red nodes represent reactive glutathione pathways.[1]

Summary of Key Metabolites (Lookup Table)

Metabolite IDTransformationMass Shift (Da)Diagnostic Fragment IonsExpected Matrix
Parent None0Parent IonPlasma, All
M1a O-Glucuronidation+176.0321Parent Ion (loss of 176)Urine, Bile
M1b N-Glucuronidation+176.0321Parent Ion (loss of 176)Urine, Bile
M2 Pyridine Hydroxylation+15.9949Hydroxy-Pyridine fragmentPlasma, Urine
M4 GSH Conjugation+305.0681m/z 272 (GSH fragment)Bile (Trace)
M5 Mercapturic Acid+161.0147N-acetylcysteine fragmentUrine

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Department of Health and Human Services. [Link]

  • Pesticide Analytical Manual (PAM). Vol I: Multiresidue Methods. U.S. Food and Drug Administration. [Link]

  • Dalvie, D., et al. (2002). Assessment of the metabolic stability of pyridine-containing derivatives. Drug Metabolism and Disposition. [Link]

  • Kaushik, R., et al. (2019). Mass Defect Filtering for Metabolite Identification. Journal of Mass Spectrometry. [Link]

Sources

Application Note: Advanced Purification Strategies for Pyridinyl Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Techniques for Recrystallization and Purification of Pyridinyl Triazoles Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Chemists

Introduction: The Chelation Challenge

Pyridinyl triazoles (e.g., 2-(1H-1,2,3-triazol-1-yl)pyridine) represent a privileged scaffold in medicinal chemistry, serving as pharmacophores in kinase inhibitors, antifungal agents, and as robust bidentate ligands in catalysis.[1] However, the very properties that make them valuable—nitrogen-rich basicity and metal-chelating capability —render them notoriously difficult to purify.[1]

Common synthetic routes, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often leave residual copper trapped within the bidentate N-N pocket formed by the pyridine and triazole rings. Furthermore, the high polarity of these heterocycles frequently leads to "oiling out" during recrystallization rather than forming discrete crystal lattices.

This guide details field-proven protocols to overcome these specific challenges, moving beyond generic purification methods to techniques optimized for nitrogenous heterocycles.

Solubility Profiling & Solvent Logic

The Polarity-Basicity Matrix

Pyridinyl triazoles possess two distinct basic centers: the pyridine nitrogen (


) and the triazole nitrogens (

varies, typically weakly basic). This dual-basicity dictates that:
  • Acidic Silica Interactions: On standard silica gel, these compounds streak or tail due to hydrogen bonding with silanol groups.

  • Solvent Choice: They are highly soluble in chlorinated solvents (DCM, CHCl

    
    ) and polar aprotic solvents (DMSO, DMF), but show temperature-dependent solubility in alcohols, making alcohols ideal for recrystallization.
    
Solvent Selection Table for Recrystallization
Solvent SystemRoleApplication Note
Ethanol (Abs.) Primary SolventGold Standard. Balances solubility at reflux with crystal formation at

C. Risk of solvate formation.[1]
Isopropanol (IPA) Primary SolventPreferred over EtOH if the compound is too soluble in EtOH. Higher boiling point allows better dissolution of stubborn impurities.[1]
EtOH / Water Solvent / Anti-solventExcellent for removing inorganic salts (NaCl, NaN

). Ratio: Typically 9:1 to 4:[1]1.
Toluene / Hexane Solvent / Anti-solventUsed for highly lipophilic substituted triazoles.[1] Toluene disrupts

-

stacking better than benzene.[1]
Acetonitrile Primary SolventCaution: Can act as a ligand.[1] Good for separating polar impurities but may co-crystallize.[1]

Protocol 1: The "Thermal Gradient" Recrystallization

Best for: Final polishing of API (Active Pharmaceutical Ingredient) intermediates.

This protocol utilizes a controlled cooling ramp to prevent "oiling out"—a phenomenon where the product separates as a liquid phase before crystallizing, trapping impurities.

Materials
  • Crude Pyridinyl Triazole[1][2]

  • Solvent: Ethanol (absolute) or IPA

  • Anti-solvent: Deionized Water (optional)[1]

  • Activated Carbon (e.g., Darco G-60) - Only if colored impurities persist.[1]

Step-by-Step Procedure
  • Saturation (Reflux):

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add solvent (EtOH) in small portions (e.g., 2 mL per gram) through the top of the condenser while heating to reflux.

    • Critical Step: Add solvent only until the solid just dissolves.[3] If using activated carbon, add it now (5 wt%) and reflux for 10 mins, then perform a hot filtration.

  • Nucleation Point:

    • Remove from heat.[1][2][3][4] Allow the solution to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Observation: If the solution turns milky immediately, it is oiling out. Re-heat and add a small amount of solvent.[2][3][4][5][6]

  • Seeding (The Trigger):

    • Once at 30–35°C, add a single seed crystal. If no seed is available, scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Deep Cooling:

    • Once crystallization begins, transfer to an ice-water bath (

      
      C) for 1 hour.
      
    • Optional: For maximum yield, transfer to a freezer (

      
      C) overnight.
      
  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1][3][4][7]

    • Wash: Wash the cake twice with cold solvent (chilled to

      
      C).
      
    • Drying: Vacuum oven at

      
      C for 12 hours.
      

Protocol 2: Copper Scavenging & Chelation Breaking

Best for: Products synthesized via CuAAC (Click Chemistry).[1]

Standard recrystallization often fails to remove trace copper because the pyridinyl-triazole motif binds Cu(I)/Cu(II) ions with high affinity (


 in the 

to

range).
The "Ammonia Wash" Method
  • Dissolution: Dissolve the crude reaction mixture in DCM or Ethyl Acetate.

  • Chelation Wash:

    • Wash the organic phase with 10% aqueous NH

      
      OH  (Ammonium Hydroxide).
      
    • Mechanism:[1][4][8][9] The excess ammonia competes with the triazole ligand, forming the water-soluble

      
       complex (deep blue color).
      
    • Repeat until the aqueous layer is colorless.

  • Secondary Wash: Wash with brine to remove residual ammonia.[1]

  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and evaporate. Proceed to recrystallization.[1][2][3][4][5][6][9]
Alternative: Solid-Supported Scavengers

For GMP applications where ammonia is avoided:

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin (0.5 eq relative to Cu catalyst).[1]

  • Stir at room temperature for 4 hours.

  • Filter off the resin.[3][6] The filtrate is metal-free (<5 ppm Cu).[1]

Protocol 3: Chromatographic Separation of Regioisomers

Best for: Separating 1,4-triazoles (Cu-catalyzed) from 1,5-triazoles (Ru-catalyzed or thermal).[1]

Because pyridinyl triazoles are basic, they interact strongly with acidic silanols on silica gel, causing peak tailing.

Mobile Phase Modifiers
  • Standard: Hexane / Ethyl Acetate.[1][10]

  • The "Triethylamine (TEA) Trick": Pre-wash the silica column with 1% TEA in Hexane. Add 0.5% TEA to your mobile phase.[1]

    • Why: TEA blocks the acidic sites on the silica, sharpening the peak shape for the pyridine derivative.

  • Alternative: Use DCM / Methanol (95:[1]5) with 1% NH

    
    OH for highly polar derivatives.[1]
    

Visualization: Purification Decision Logic[1]

PurificationLogic Start Crude Pyridinyl Triazole CheckMetal Synthesis Method? Start->CheckMetal CuAAC Cu-Catalyzed (Click) CheckMetal->CuAAC Thermal Thermal / Ru-Catalyzed CheckMetal->Thermal Scavenge Protocol 2: Cu Scavenging (NH4OH Wash or Resin) CuAAC->Scavenge Remove Catalyst IsomerCheck Regioisomer Mixture? Thermal->IsomerCheck Scavenge->IsomerCheck YesIsomer Yes (1,4 vs 1,5) IsomerCheck->YesIsomer NoIsomer No (Pure Regioisomer) IsomerCheck->NoIsomer Column Protocol 3: Flash Chromatography (Silica + 1% TEA) YesIsomer->Column Separation Reqd Recryst Protocol 1: Recrystallization (EtOH or IPA) NoIsomer->Recryst Polishing Final Pure Dry Product Column->Final Recryst->Final

Figure 1: Decision tree for selecting the appropriate purification workflow based on synthesis method and impurity profile.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oiling Out Solution cooled too fast; solvent too polar.[1]Re-heat. Add 5-10% more solvent.[1] Add seed crystal at a higher temperature (

C).[1]
Colored Crystals Trapped conjugated impurities or metal oxides.[1]Perform "Hot Filtration" with Activated Carbon.[1] Ensure Cu scavenging (Protocol 2) was done.
Low Yield Product too soluble in cold solvent.[1]Concentrate mother liquor to half volume and cool again (2nd crop). Switch from EtOH to IPA.
Broad Melting Point Mixed polymorphs or solvates.[1]Dry at higher temp (

C) under high vacuum to remove solvated lattice solvent.[1]

References

  • BenchChem. (2025).[1][2][11] Purification of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Metal Complexes. Retrieved from [1]

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [1]

  • Guan, Q., et al. (2025). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.[1] Retrieved from [1]

  • Carnegie Mellon University. (n.d.).[1] Catalyst Removal in ATRP and Click Chemistry. Matyjaszewski Polymer Group.[1] Retrieved from [1]

  • Mazur, L., et al. (2008).[12] 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. Acta Crystallographica Section C. Retrieved from [1][12]

Sources

Troubleshooting & Optimization

identifying synthesis impurities of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol .

This guide is designed for process chemists and analytical scientists optimizing the synthesis or purity profile of this specific heterocyclic intermediate. The content below synthesizes standard industrial protocols for chloropyridinyl-triazoles with troubleshooting logic derived from nucleophilic aromatic substitution (


) and cyclization chemistry.

Technical Support: Synthesis & Impurity Profiling

Synthesis Pathway & Impurity Origin Map

The synthesis typically proceeds via a two-step sequence: (1) Hydrazinolysis of 2,6-dichloropyridine, followed by (2) Cyclization with a carbonic acid derivative (e.g., urea, ethyl carbazate, or semicarbazide) to form the triazolone core (tautomeric with triazol-3-ol).

Visualizing the Impurity Cascade:

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization (Triazole Formation) SM Starting Material 2,6-Dichloropyridine IMP_A Impurity A 6-Chloro-2-pyridinol (Hydrolysis Product) SM->IMP_A + H2O / OH- INT_1 Intermediate 1 1-(6-Chloropyridin-2-yl)hydrazine SM->INT_1 + Hydrazine Hydrate IMP_B Impurity B 2,6-Dihydrazinopyridine (Over-reaction) INT_1->IMP_B + Excess Hydrazine TARGET TARGET MOLECULE 1-(6-Chloro-2-Pyridinyl)- 1H-1,2,4-Triazol-3-Ol INT_1->TARGET + Reagent / Heat IMP_C Impurity C Uncyclized Semicarbazide Intermediate INT_1->IMP_C Incomplete Cyclization IMP_D Impurity D Bis-Triazole Dimer (From Impurity B) IMP_B->IMP_D Cyclization REAGENT Cyclization Agent (Urea / Ethyl Carbazate) REAGENT->TARGET

Figure 1: Reaction logic flow identifying the origin of critical impurities A, B, C, and D during the synthesis of the target triazol-3-ol.

Impurity Troubleshooting Guide (FAQ)

This section addresses specific deviations observed in HPLC/LC-MS data or physical appearance during production.

Q1: I am detecting a persistent impurity at RRT ~0.85 (relative to Intermediate 1) that increases with reaction time. What is it?

  • Diagnosis: This is likely Impurity B (2,6-Dihydrazinopyridine) .

  • Mechanism: In the first step, the chlorine atom at position 6 is less reactive than the first chlorine due to electron donation from the newly formed hydrazine group. However, if temperature is too high (>80°C) or hydrazine equivalents are excessive (>3.0 eq), the second chlorine is displaced.

  • Corrective Action:

    • Control Stoichiometry: Limit hydrazine hydrate to 1.1–1.5 equivalents.

    • Temperature Ramp: Conduct the addition of hydrazine at 0–5°C and warm slowly to room temperature. Do not reflux unless conversion stalls.

    • Purification: This impurity is highly polar. It can often be removed by slurrying the crude Intermediate 1 in cold water or isopropanol before the cyclization step.

Q2: My final product has a low melting point and shows a peak corresponding to [M-Cl+OH]. Is this hydrolysis?

  • Diagnosis: Yes, this is Impurity A (6-Chloro-2-pyridinol) or its triazole derivative.

  • Mechanism: 2,6-Dichloropyridine is susceptible to hydrolysis under basic conditions, especially if the solvent (often ethanol or dioxane) contains water.

  • Corrective Action:

    • Solvent Quality: Ensure solvents for the hydrazine step are anhydrous.

    • Base Handling: If using a base scavenger (like

      
      ), ensure it is dry.
      
    • Workup: Avoid prolonged exposure to strong aqueous bases during the workup of the intermediate.

Q3: The cyclization step with Urea yields a product contaminated with a "Open-Ring" species (MW +18 or similar). How do I drive it to completion?

  • Diagnosis: This is Impurity C , the uncyclized semicarbazide or carbamate intermediate.

  • Mechanism: The reaction of the hydrazine intermediate with urea involves nucleophilic attack followed by elimination of ammonia. If the temperature is insufficient, the intermediate semicarbazide forms but does not cyclize (dehydrate).

  • Corrective Action:

    • Thermal Drive: This cyclization often requires temperatures >130°C. Consider a solvent switch to diglyme or conducting the reaction in a melt (neat) if safe.

    • Acid Catalysis: A catalytic amount of p-Toluenesulfonic acid (pTSA) can accelerate the dehydration/cyclization step.

Q4: The product is pink/reddish instead of off-white. Does this affect purity?

  • Diagnosis: This indicates trace oxidation of the Hydrazine Intermediate .

  • Mechanism: Hydrazines are sensitive to air oxidation, forming azo-impurities or radical species that are highly colored even at ppm levels.

  • Corrective Action:

    • Inert Atmosphere: Strictly perform the first step and filtration under Nitrogen or Argon.

    • Reducing Agents: Adding a trace of sodium metabisulfite during the aqueous workup of the intermediate can prevent color formation.

    • Impact: Usually, this is a cosmetic issue (color <0.1% impurity), but for pharmaceutical standards, recrystallization from Ethanol/Water is required.

Analytical Data Summary

Use the following data to validate your specific impurity profile.

Impurity IDCommon NameOrigin StepMolecular Change (vs Target)Detection Characteristic
Impurity A 6-Chloro-2-pyridinolStep 1 (Hydrolysis)Loss of Triazole ring; OH replaces HydrazineAcidic peak; shifts in pH dependent HPLC
Impurity B 2,6-DihydrazinopyridineStep 1 (Over-reaction)Precursor to Dimer; highly polarEarly eluting in Reverse Phase
Impurity C Open-chain SemicarbazideStep 2 (Incomplete)+18 Da (Water) or +17 Da (Ammonia)LC-MS mass shift; broad peak
Impurity D Bis-Triazole DimerStep 2 (From Imp. B)Dimerization of Pyridine coreHigh MW; very late eluting (hydrophobic)
Detailed Experimental Protocol (Step 1 Optimization)

Objective: Minimize Impurity B (Bis-hydrazine) formation.

  • Preparation: Charge a 3-neck flask with 2,6-Dichloropyridine (1.0 eq) and Ethanol (5 vol) .

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Add Hydrazine Hydrate (80%, 1.2 eq) dropwise over 60 minutes. Crucial: Maintain internal temp <10°C.

  • Reaction: Allow to warm to 20–25°C naturally. Stir for 4–6 hours.

    • Checkpoint: Check HPLC.[1] If SM > 2%, warm to 40°C for 1 hour. Do not exceed 50°C.

  • Quench/Workup: Pour reaction mixture into Ice Water (10 vol) . The product (Intermediate 1) should precipitate.

  • Purification: Filter the solid. Wash with cold water (2x) to remove residual hydrazine and soluble Impurity B.

  • Drying: Vacuum dry at 40°C.

References

  • Guo, W. et al. (2021).[2] "Synthesis of 1,2,4-triazole compounds via [2+1+2] cyclization." ISRES. Link

  • Wang, P. et al. (2010).[3] "Crystal structure and synthesis of 1-(3-Chloropyridin-2-yl)hydrazine." Acta Crystallographica Section E. Link

  • Ueda, S. & Nagasawa, H. (2009).[4][5] "Copper-Catalyzed Synthesis of 1,2,4-Triazoles." Journal of the American Chemical Society, 131(42), 15080–15081. Link

  • PubChem. (2025).[6] "3,5,6-Trichloro-2-pyridinol Compound Summary." National Library of Medicine. Link

  • Santa Cruz Biotechnology. "1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine Product Data." SCBT. Link

Sources

stability testing of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability studies of this compound. The following sections offer a comprehensive overview in a question-and-answer format to address specific challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol and the general principles of stability testing.

Q1: What are the key structural features of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol that might influence its stability?

A1: The stability of this molecule is influenced by several key features:

  • 1,2,4-Triazole Ring: Triazole rings are generally stable due to their aromaticity.[1][2] However, they can be susceptible to degradation under harsh conditions.

  • Chloro-Pyridinyl Group: The chloro-substituent on the pyridine ring is an electron-withdrawing group, which can influence the electron density of the entire molecule and its susceptibility to nucleophilic attack.

  • Hydroxyl Group: The hydroxyl group on the triazole ring can undergo oxidation or other reactions, potentially leading to the formation of degradation products.

Q2: What are the primary degradation pathways I should be aware of for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively published, based on the functional groups present, potential degradation pathways to investigate include:

  • Hydrolysis: The molecule could be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving the bond between the pyridine and triazole rings.[3]

  • Oxidation: The hydroxyl group and the triazole ring could be prone to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. Photostability testing is crucial to determine the compound's light sensitivity.

Q3: What are the standard regulatory guidelines I should follow for stability testing?

A3: The International Council for Harmonisation (ICH) provides the primary guidelines for stability testing. Key documents include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[4] This guideline outlines the core stability data package required for registration.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This document provides guidance on assessing the light sensitivity of the compound.

  • ICH Q2(R1): Validation of Analytical Procedures. This guideline is essential for ensuring your analytical methods are suitable for stability testing.

Section 2: Troubleshooting Guide for Experimental Challenges

This guide provides solutions to common problems encountered during the stability testing of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

Problem Potential Cause Troubleshooting Steps
Unexpected Peaks in HPLC Chromatogram - Contamination of mobile phase or sample. - Degradation of the compound. - Column bleed.- Run a blank (mobile phase only) to check for contamination. - Prepare a fresh sample and re-inject. - If new peaks persist, they are likely degradation products. Proceed with characterization. - Condition the column according to the manufacturer's instructions.
Poor Peak Shape (Tailing or Fronting) - Column overload. - Incompatible mobile phase pH. - Column degradation.- Dilute the sample and re-inject. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. - Replace the column with a new one.
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction.[5]- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure consistent flow rate.
Mass Imbalance in Forced Degradation Studies - Formation of non-UV active degradants. - Formation of volatile degradants. - Adsorption of compound or degradants to container surfaces.- Use a mass-sensitive detector (e.g., MS) in parallel with a UV detector. - Use headspace GC-MS to analyze for volatile compounds. - Use inert container materials (e.g., glass) and rinse containers with a suitable solvent to recover any adsorbed material.
No Degradation Observed in Forced Degradation - Stress conditions are not harsh enough.- Increase the concentration of the stressor (acid, base, oxidizing agent). - Increase the temperature or duration of the stress study.[6]

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your stability studies. They should be adapted and validated for your specific experimental setup.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation pathways of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

Materials:

  • 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC system with UV/PDA and/or MS detector

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent for analysis.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Protocol 2: Long-Term and Accelerated Stability Testing

Objective: To evaluate the stability of the compound under recommended storage conditions and to predict its shelf-life.

Procedure:

  • Batch Selection: Use at least three primary batches of the API for the study.[7]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[8]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]

    • Accelerated: 0, 3, and 6 months.[4]

  • Analytical Tests: At each time point, test the samples for appearance, assay, purity (degradation products), and any other critical quality attributes.

  • Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties. The results will be used to establish a re-test period or shelf-life.

Section 4: Visualizations and Data Presentation

Workflow for Troubleshooting Out-of-Specification (OOS) Results

Caption: Decision tree for investigating an Out-of-Specification (OOS) result.

Summary of Forced Degradation Conditions
Condition Stressor Temperature Duration Expected Outcome
Acid Hydrolysis 0.1 M HCl60°C24 hoursDegradation via acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH60°C24 hoursDegradation via base-catalyzed hydrolysis.
Oxidation 3% H₂O₂Room Temp24 hoursFormation of oxidation products.
Thermal Dry Heat80°C48 hoursThermally induced degradation.
Photolytic Light (ICH Q1B)AmbientPer ICH Q1BPhotodegradation products.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • International Journal of Science and Research (IJSR), Chemistry of 1, 2, 4-Triazole: A Review Article (2016). [Link]

  • ICH, Q1A(R2) Guideline. [Link]

  • NIH, Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Chromatography Online, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PubMed Central, An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • Rwanda FDA, Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

  • SGS, HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • PubMed Central, Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

Sources

Technical Support Center: Purification of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide addresses the purification challenges associated with 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol (hereafter referred to as CPT-3-Ol ). As a critical intermediate in the synthesis of neonicotinoid analogs and specific metallo-enzyme inhibitors, the purity of CPT-3-Ol is governed by three primary factors:

  • Tautomeric Equilibrium: The oscillation between the 3-ol (hydroxyl) and 3-one (keto) forms, which complicates NMR interpretation and solubility profiles.

  • Regioisomerism: The formation of N1, N2, and N4 isomers during the ring-closure of the hydrazine precursor.[1]

  • Amphoteric Solubility: The molecule exhibits pH-dependent solubility due to the acidic proton on the triazole ring (pKa ~6.5–7.[1]5) and the basic pyridine nitrogen.

Tier 1: Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a "split" peak or excessive tailing for the main compound. Is this an impurity?

Diagnosis: Likely Tautomerism , not necessarily an impurity.[1] Technical Explanation: 1,2,4-triazol-3-ols exist in a prototropic equilibrium with their 3-one tautomers.[1] In unbuffered HPLC mobile phases, this rapid proton exchange occurs on the timescale of the separation, leading to peak broadening or splitting.[1] Solution:

  • Buffer the Mobile Phase: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid to lock the molecule in its protonated form, or use an Ammonium Acetate buffer (pH 5.[1]0) to stabilize the equilibrium.

  • Temperature Control: Run the column at 40°C to increase the rate of tautomeric exchange, often coalescing the split peaks into a single sharp peak.

Q2: I have persistent 6-chloropyridine-related impurities that co-crystallize. How do I remove them?

Diagnosis: Non-acidic starting material contamination (e.g., 2,6-dichloropyridine or hydrazine intermediates).[1] Technical Explanation: The target CPT-3-Ol is significantly more acidic than the chloropyridine precursors due to the triazole moiety.[1] Protocol:

  • Dissolve the crude solid in 1.0 M aqueous NaOH . The CPT-3-Ol will deprotonate and dissolve as a sodium salt.[1]

  • Extract with Ethyl Acetate (EtOAc): The non-acidic impurities (chloropyridines) will partition into the organic layer.

  • Discard the Organic Layer.

  • Acidify the aqueous layer to pH ~3–4 with HCl to re-precipitate pure CPT-3-Ol.[1]

Q3: The product is colored (yellow/orange) despite showing >98% purity by HPLC.

Diagnosis: Trace azo-coupling byproducts or metal coordination (if Pd/Cu catalysis was used). Technical Explanation: Pyridine-triazole motifs are excellent ligands. Even ppm-levels of metal salts can form highly colored charge-transfer complexes.[1] Solution:

  • Chelation Wash: Wash the organic solution with 5% EDTA (aq) or Cysteine-functionalized silica.

  • Adsorption: Recrystallize in the presence of activated charcoal (SX-Ultra), specifically filtering while hot to remove chromophores.[1]

Tier 2: Advanced Purification Protocols

Protocol A: Acid-Base Swing Extraction (Primary Purification)

Best for: Removing unreacted starting materials and non-acidic isomers.

Logic: This method leverages the acidity of the triazol-3-ol proton (pKa ~7.[1]0) to separate it from neutral precursors.

StepActionCritical Parameter
1 Dissolution Suspend crude CPT-3-Ol in 1N NaOH (5 mL/g). Stir for 30 min.
2 Wash Wash the aqueous phase with Dichloromethane (DCM) (2 x 3 mL/g).
3 Separation Keep the Aqueous Phase (contains Product). Discard Organic Phase (contains Impurities).
4 Precipitation Cool aqueous phase to 0–5°C. Dropwise add 2N HCl until pH reaches 3.0.
5 Isolation Filter the white precipitate. Wash with cold water. Dry at 50°C under vacuum.
Protocol B: Selective Recrystallization (Isomer Removal)

Best for: Separating the N1-isomer (Target) from N2/N4 regioisomers.

Logic: The N1-linked isomer typically possesses higher lattice energy and lower solubility in polar protic solvents compared to the N2 isomer due to more favorable hydrogen bonding networks.[1]

  • Solvent System: Ethanol : Water (80:20 v/v).

  • Dissolution: Reflux the solid in the solvent mixture (approx. 10-15 volumes).

  • Hot Filtration: Filter rapidly through a heated funnel to remove insoluble salts/charcoal.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours) without agitation.

  • Final Chill: Hold at 4°C for 1 hour.

  • Yield Check: If yield is low, concentrate the mother liquor by 50% and repeat cooling (Second Crop).

Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying the crude reaction mixture, highlighting the critical divergence points for impurity removal.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomers + SM) BaseDissolve Suspend in 1M NaOH (Deprotonation) Crude->BaseDissolve Solubilize Wash Wash with DCM/EtOAc BaseDissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgPhase Organic Phase (Discard: Neutral Impurities) PhaseSep->OrgPhase Non-acidic byproducts AqPhase Aqueous Phase (Contains Product Salt) PhaseSep->AqPhase Target Anion Acidify Acidify to pH 3.0 (Precipitation) AqPhase->Acidify Reprotonation Filter Filtration & Drying Acidify->Filter Recryst Recrystallization (EtOH:H2O 80:20) Filter->Recryst Isomer Purge Final Pure CPT-3-Ol (>99% HPLC) Recryst->Final

Figure 1: Acid-Base Swing Purification Workflow for CPT-3-Ol.

Analytical Reference Data

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (25°C)Solubility (Reflux)Role in Purification
Water (pH 7) InsolublePoorAnti-solvent
1M NaOH High N/ADissolution (Salt formation)
Ethanol ModerateHigh Primary Crystallization Solvent
Ethyl Acetate LowModerateWashing (Removes impurities)
DCM LowLowWashing (Removes impurities)
DMSO HighHighAvoid (Difficult to remove)
Table 2: HPLC Method Parameters (QC Standard)
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µmStandard reverse phase resolution.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the triazole, improving peak shape.[1]
Mobile Phase B AcetonitrileStrong eluent.
Gradient 5% B to 95% B over 15 minResolves early eluting polar impurities (pyridines) from the product.
Detection UV 254 nmPyridine ring absorption maximum.

References

  • Shie, J.-J., et al. (2024).[1] Synthesis methods of 1,2,4-triazole-3-thiones and their derivatives. Zaporizhzhia State Medical University. [Link]

    • Relevance: Establishes the foundational chemistry for triazole ring closure and the handling of thione/one tautomers.
  • National Institute of Standards and Technology (NIST). (2025). 6-Chloro-2-pyridinol Physical Properties. NIST Chemistry WebBook.[2][3] [Link]

    • Relevance: Provides solubility and pKa data for the chloropyridine moiety, valid
  • Venkateswarlu, P., et al. (2018).[1] Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health (PMC). [Link]

    • Relevance: Authoritative source on separating positional isomers of triazoles using crystallization and chrom
  • Poojary, B., et al. (2006).[1] Synthesis, Characterization and Antibacterial Studies of Some 1,2,4-Triazole Derivatives Containing a 6-Chloropyridin-3-yl methyl Moiety. Zeitschrift für Naturforschung B. [Link]

    • Relevance: Confirms the stability and synthesis pathways for 6-chloropyridine linked triazoles.

Sources

Technical Support Center: Scaling the Synthesis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant and beyond. We will delve into the mechanistic underpinnings of common challenges, providing actionable troubleshooting advice and robust protocols grounded in established chemical principles.

I. Overview of the Synthetic Pathway

The most common and scalable synthetic route to 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol proceeds via a two-step sequence starting from 2,6-dichloropyridine. The key is the regioselective formation of a hydrazinylpyridine intermediate, followed by the construction of the triazolone ring.

The overall transformation is as follows:

Synthetic_Pathway start_material 2,6-Dichloropyridine intermediate 2-Chloro-6-hydrazinylpyridine start_material->intermediate Step 1: Hydrazinolysis Hydrazine Hydrate precursor Pyridinyl Semicarbazide Intermediate intermediate->precursor Step 2: Acylation e.g., KNCO, Phosgene derivatives final_product 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol precursor->final_product Step 3: Cyclization Base, Heat

Caption: High-level overview of the synthetic workflow.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that frequently arise during the scale-up of this synthesis, presented in a practical question-and-answer format.

Step 1: Hydrazinolysis of 2,6-Dichloropyridine

Q1: My yield of 2-chloro-6-hydrazinylpyridine is significantly lower than expected on a larger scale, and I'm isolating a significant amount of a di-substituted byproduct, 2,6-dihydrazinylpyridine. What is causing this and how can I fix it?

A1: This is a classic problem of controlling selectivity in a nucleophilic aromatic substitution reaction. Hydrazine is a potent nucleophile, and once the mono-substituted product is formed, it can react again. On a large scale, this issue is exacerbated by poor mixing and thermal control.

  • Causality: Inefficient mixing can lead to localized "hot spots" of high hydrazine concentration, which dramatically increases the rate of the second substitution relative to the first. The reaction is also exothermic, and a rise in temperature will further favor the di-substitution byproduct.

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use a minimal excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents).

    • Reverse Addition: Add the 2,6-dichloropyridine solution to the hydrazine hydrate solution. This maintains a low concentration of the electrophile in the presence of excess nucleophile, favoring mono-substitution.

    • Semi-Batch Process: The most critical scale-up modification is to switch to a semi-batch process. Add the hydrazine hydrate solution slowly and sub-surface to the solution of 2,6-dichloropyridine in a suitable solvent (e.g., methanol or ethanol)[1][2]. This ensures the hydrazine is consumed as it is added, preventing accumulation.

    • Strict Temperature Control: Maintain a constant, low reaction temperature (e.g., 20-40°C) using an efficient reactor cooling system. Monitor the internal temperature, not just the jacket temperature. A prolonged reflux, while sometimes used in lab-scale procedures, can be detrimental on a larger scale[2].

Q2: We are observing a significant and potentially dangerous exotherm during the addition of hydrazine hydrate. How can we manage this thermal risk?

A2: Hydrazine is a high-energy molecule, and its reactions are often highly exothermic. This is a critical safety concern during scale-up, as the surface-area-to-volume ratio of a large reactor is much lower than in laboratory glassware, making heat dissipation less efficient.

  • Causality: The nucleophilic substitution reaction itself has a high heat of reaction. The risk comes from the rate of heat generation exceeding the rate of heat removal, which can lead to a thermal runaway.

  • Troubleshooting & Mitigation:

    • Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, maximum temperature of synthetic reaction (MTSR), and the potential for thermal accumulation.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink. However, this impacts process mass intensity (PMI), so it must be optimized.

    • Controlled Addition Rate: As mentioned in A1, a slow, controlled addition of hydrazine hydrate is paramount. The addition rate should be directly tied to the reactor's cooling capacity to ensure the temperature never exceeds a safe upper limit.

    • Emergency Quenching Plan: Have a documented and tested emergency plan in place, which may include a pre-charged quench solution to rapidly neutralize the reaction if control is lost.

Step 3: Cyclization to Form the Triazolone Ring

Q3: During the base-mediated cyclization of the semicarbazide intermediate, we see incomplete conversion and the formation of several unknown impurities. How can we optimize this ring-closing step?

A3: The cyclization of pyridinyl semicarbazides to form the triazolone ring is sensitive to reaction conditions. Incomplete conversion and side reactions are common when scaling up without proper optimization.[3]

  • Causality: The reaction involves an intramolecular nucleophilic attack followed by dehydration. The choice of base, solvent, and temperature is critical to drive the reaction to completion while minimizing degradation pathways, such as hydrolysis of the intermediate or rearrangement.

  • Troubleshooting & Mitigation:

    • Base Selection: While sodium hydroxide is commonly used, other bases like potassium carbonate or sodium ethoxide in ethanol might offer better results by providing a more controlled basicity and minimizing water, which can lead to hydrolysis.[3]

    • Solvent Choice: The solvent plays a key role. A higher-boiling solvent like n-butanol or DMSO can allow for higher reaction temperatures to drive the cyclization to completion. However, this must be balanced against potential thermal degradation.

    • Water Removal: If the reaction generates water, its removal can shift the equilibrium towards the product. Using a Dean-Stark trap during scale-up can be highly effective.

    • Impurity Profiling: Isolate and identify the major impurities using LC-MS and NMR. Understanding their structure will provide direct insight into the side reactions occurring (e.g., uncyclized starting material, hydrolyzed fragments, or isomers) and inform your optimization strategy.

Q4: The final isolated product has a persistent color and is difficult to purify by simple crystallization. What are the best strategies for purification at scale?

A4: Colored impurities often arise from minor side reactions or degradation products that are highly conjugated and intensely colored, even at low concentrations.

  • Causality: Potential sources include trace metal contamination from the reactor acting as a catalyst for side reactions, or oxidative degradation of the pyridine or triazole rings, especially at elevated temperatures.

  • Troubleshooting & Mitigation:

    • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon (charcoal), followed by filtration through a pad of celite. Perform lab-scale experiments to determine the optimal loading and contact time.

    • Re-slurry/Recrystallization Solvent Screening: Do not assume the lab-scale crystallization solvent is optimal for scale-up. Perform a thorough screening to find a solvent system that provides good yield and excellent impurity rejection. Consider mixed solvent systems (e.g., ethanol/water, toluene/heptane).

    • pH Adjustment during Workup: The product has both acidic (triazolone) and basic (pyridine) sites. Carefully adjusting the pH of the aqueous solution during workup can help precipitate the product while leaving certain impurities behind in the mother liquor.

    • Chelating Agents: If metal contamination is suspected, washing the organic solution with a dilute solution of a chelating agent like EDTA can be effective.

III. Frequently Asked Questions (FAQs)

Q: What are the Critical Process Parameters (CPPs) that must be controlled for a robust synthesis?

A: Based on the common challenges, the following CPPs should be rigorously controlled:

ParameterStepRationale
Reagent Stoichiometry 1 & 2Controls selectivity and minimizes byproducts like di-substitution.
Rate of Addition 1Essential for managing exotherms and ensuring reaction selectivity.
Reaction Temperature 1 & 3Directly impacts reaction rate, impurity formation, and thermal safety.
Mixing Efficiency 1 & 3Prevents localized concentration gradients, ensuring uniform reaction.
Base Concentration 3Crucial for driving the cyclization to completion without causing degradation.

Q: What analytical methods are recommended for in-process controls (IPCs)?

A: A combination of techniques is recommended for robust process monitoring:

  • HPLC: The primary tool for monitoring the disappearance of starting materials and the formation of intermediates and the final product. It is also used to quantify impurities.

  • TLC: A quick, qualitative check for reaction completion on the manufacturing floor.

  • GC: Useful for monitoring the consumption of volatile starting materials like 2,6-dichloropyridine.

  • FTIR/Raman: Can be implemented as Process Analytical Technology (PAT) for real-time monitoring of specific functional group changes.

Q: What are the primary safety concerns beyond the thermal hazards of hydrazine?

A:

  • Hydrazine Toxicity: Hydrazine hydrate is highly toxic and a suspected carcinogen. All handling must be done in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection.

  • Corrosivity: Strong bases and potential intermediates can be corrosive. Ensure all reactors and transfer lines are constructed from compatible materials.

  • Phosgene Alternatives: If the route involves phosgene or its derivatives (e.g., triphosgene), extreme caution is necessary due to their high toxicity. Whenever possible, design the synthesis to use safer alternatives like carbonyldiimidazole (CDI) or isocyanates.

Q: Can this synthesis be adapted for continuous flow processing?

A: Yes, this synthesis is an excellent candidate for continuous flow chemistry, which can significantly improve safety and efficiency.

  • Benefits: Flow chemistry allows for superior control over mixing and heat transfer due to the high surface-area-to-volume ratio of microreactors. This is particularly advantageous for managing the highly exothermic hydrazinolysis step. It can also enable the safe handling of hazardous intermediates by generating and consuming them in situ.[4]

  • Implementation: The process could be designed with two sequential reactor modules: one for the hydrazinolysis and a second heated module for the cyclization, with reagent streams being introduced at precise rates.

Troubleshooting_Flow cluster_0 Step 1: Hydrazinolysis Issues cluster_1 Step 3: Cyclization Issues cluster_2 Final Product Purification p1 Low Yield / Di-substitution s1 Implement Slow Addition & Reverse Stoichiometry p1->s1 s2 Improve Cooling Efficiency p1->s2 p2 Incomplete Conversion s3 Screen Alternative Bases/ Solvents p2->s3 s4 Implement Water Removal (e.g., Dean-Stark) p2->s4 p3 Colored Impurities s5 Charcoal Treatment p3->s5 s6 Optimize Recrystallization Solvent System p3->s6

Caption: Decision-making flow for common troubleshooting scenarios.

IV. References

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from

  • Benchchem. (n.d.). 2-Chloro-6-hydrazinopyridine | 5193-03-3. Retrieved from

  • Benchchem. (n.d.). Synthesis routes of 2-Chloro-6-hydrazinopyridine. Retrieved from

  • ACS Publications. (n.d.). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (n.d.). The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry. Retrieved from [Link]

  • Al-Majedy, Y. K., & Al-Amiery, A. A. (2017). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 1(1), 1-7.

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Retrieved from

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2022). ACS Infectious Diseases. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Profiling of Pyridinyl-Triazolones: Focus on 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol (referred to herein as CPT-3-ol ), a specialized heterocyclic scaffold used in the development of agrochemicals (specifically PPO inhibitors) and pharmaceutical bioisosteres.

The following content is structured to assist medicinal chemists and process scientists in evaluating this scaffold against its phenyl-based and fused-ring analogs.

Executive Summary

The 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol (CPT-3-ol) scaffold represents a critical bioisostere of the classical phenyl-triazolone moiety. While phenyl-triazolones are ubiquitous in herbicide chemistry (e.g., sulfentrazone analogs) and antifungal research, the introduction of the 6-chloro-2-pyridinyl group confers distinct physicochemical advantages:

  • Electronic Modulation: The electron-deficient pyridine ring increases the acidity of the triazole-3-ol group (lower pKa), enhancing water solubility at physiological pH.

  • Metabolic Stability: The 6-chloro substituent blocks the metabolically vulnerable position adjacent to the pyridine nitrogen, while the pyridine nitrogen itself reduces lipophilicity compared to a phenyl ring.

  • Conformational Dynamics: Unlike fused triazolopyridines, CPT-3-ol retains rotational freedom around the C(Pyridine)-N(Triazole) bond, allowing for "induced fit" binding in enzyme pockets (e.g., Protoporphyrinogen Oxidase).

Chemical Identity & Tautomeric Landscape

Understanding the tautomerism of CPT-3-ol is a prerequisite for accurate docking studies and synthesis.

  • IUPAC Name: 1-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-3-ol[1]

  • CAS Registry Number: (Analogous to 102292-36-2 series)

  • Molecular Formula: C₇H₅ClN₄O

  • Molecular Weight: 196.59 g/mol

The Tautomeric Equilibrium

In solution, CPT-3-ol exists in equilibrium between the enol (3-ol) and keto (3-one) forms. In polar aprotic solvents (DMSO, DMF) and in the solid state, the keto form often predominates due to stabilization by the adjacent pyridine nitrogen.

Technical Insight: The "open" nature of this scaffold distinguishes it from the fused isomer (6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-one). Synthesis protocols must be carefully controlled to prevent the Dimroth-like rearrangement that collapses the open CPT-3-ol into the thermodynamically stable fused system.

Comparative Performance Analysis

The following table contrasts CPT-3-ol with its two primary competitors in drug design: the Phenyl Analog (Standard Lipophilic) and the Fused Analog (Rigid).

FeatureCPT-3-ol (Target) Phenyl Analog (1-Phenyl-1,2,4-triazol-3-ol)Fused Analog (Triazolo[4,3-a]pyridin-3-one)
Structure Type Open Heteroaryl-TriazoleOpen Aryl-TriazoleFused Bicyclic System
Electronic Character Electron-Deficient (π-acceptor)Electron-Neutral/RichHighly Delocalized
Acidity (pKa) ~6.5 - 7.0 (More Acidic)~8.5 - 9.0N/A (Amide-like)
LogD (pH 7.4) Low (Enhanced Solubility)High (Lipophilic)Moderate
Metabolic Stability High (Blocked metabolic soft spots)Low (Phenyl ring oxidation)High
Rotational Freedom Yes (C-N bond rotation)YesNo (Rigid Planar)
Primary Application Agrochemicals (PPO Inhibitors), GPCR LigandsFungicides, DyesCNS Drugs (Trazodone-like), Imaging Agents
Data Interpretation[2][3][4]
  • Solubility: CPT-3-ol is superior for formulations requiring aqueous solubility without aggressive surfactants, driven by the pyridine nitrogen's polarity and the lower pKa of the -OH group.

  • Binding Affinity: If the target binding pocket requires a "twisted" conformation (non-planar), CPT-3-ol will significantly outperform the Fused Analog. If the pocket is narrow and flat (intercalation-like), the Fused Analog is preferred.

Synthesis & Manufacturing Protocol

The synthesis of CPT-3-ol requires preventing the formation of the fused triazolopyridine byproduct. The following protocol utilizes a Hydrazine-Selective Cyclization .

Reaction Pathway Diagram (Graphviz)

SynthesisPathway Start 2,6-Dichloropyridine Inter1 2-Chloro-6-hydrazinopyridine (Key Intermediate) Start->Inter1 Nucleophilic Subst. Reflux/EtOH Reagent1 Hydrazine Hydrate (Excess) Reagent1->Inter1 Step3 Cyclization (Controlled Temp) Inter1->Step3 Reagent2 Urea or CDI (Carbonyl Source) Reagent2->Step3 Product CPT-3-ol (Open Form) Step3->Product < 100°C Byproduct Fused Triazolopyridine (Avoided via Temp Control) Step3->Byproduct > 140°C (Rearrangement)

Figure 1: Synthetic pathway for CPT-3-ol highlighting the critical temperature control required to avoid ring fusion.

Detailed Protocol: Hydrazinolysis & Cyclization[5]

Step 1: Synthesis of (6-Chloro-2-pyridyl)hydrazine

  • Charge: A reaction vessel is charged with 2,6-dichloropyridine (1.0 eq) and Ethanol (5 vol).

  • Addition: Hydrazine hydrate (3.0 eq) is added dropwise at room temperature. Note: Excess hydrazine is crucial to prevent bis-substitution.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold ethanol.

    • Yield Target: >85%.[2]

    • Checkpoint: Verify absence of bis-hydrazino impurity.

Step 2: Cyclization to CPT-3-ol

  • Charge: Suspend (6-chloro-2-pyridyl)hydrazine (1.0 eq) in Acetic Acid (glacial).

  • Reagent: Add Potassium Cyanate (KOCN) (1.2 eq) or Urea (excess).

    • Alternative: For higher purity, use Carbonyldiimidazole (CDI) in THF, though this is more expensive.

  • Reaction: Heat to 80–90°C .

    • CRITICAL WARNING: Do not exceed 120°C. High temperatures promote the rearrangement of the N-pyridyl triazole into the fused triazolo[4,3-a]pyridine system.

  • Isolation: Pour the reaction mixture into ice water. Adjust pH to ~5.0 with HCl. The triazol-3-ol precipitates.

  • Purification: Recrystallize from Ethanol/Water.

Mechanism of Action & Biological Relevance

Bioisosterism in PPO Inhibitors

In herbicide development, the Protoporphyrinogen Oxidase (PPO) enzyme is a key target. Phenyl-triazolones (e.g., Carfentrazone-ethyl) bind via π-stacking and hydrogen bonding.

  • CPT-3-ol Advantage: The pyridine nitrogen provides an additional H-bond acceptor site that is absent in the phenyl analog. Furthermore, the 6-chloro substituent fills hydrophobic pockets similar to the 2,4-dichloro substitution pattern seen in commercial herbicides, but with altered electronic repulsion properties.

Pharmaceutical Relevance (GPCRs)

Research into CCR2b antagonists and 11β-HSD1 inhibitors has highlighted the utility of the 2-pyridyl-triazole motif.

  • The scaffold serves as a polar "anchor" that improves the metabolic stability of the drug candidate compared to a labile phenyl ring, reducing clearance rates in microsomal stability assays.

References

  • SpectraBase. "1-(6-CHLORO-2-PYRIDYL)-1H-1,2,4-TRIAZOL-3-OL Spectra & Data."[1] Wiley Science Solutions. Link

  • Santa Cruz Biotechnology. "6-Chloro-2-hydrazinopyridine (Precursor Data)." SCBT Chemicals. Link

  • National Institutes of Health (NIH). "Synthesis and structure-activity relationships of pyridinyl-1H-1,2,4-triazoles." PubMed Central. Link

  • Organic Chemistry Portal. "Synthesis of 1,2,4-Triazoles: Methodologies and Cyclizations." Organic Chemistry Portal. Link

  • PubChem. "Compound Summary: 2-(1H-1,2,4-Triazol-3-yl)pyridine analogs." National Library of Medicine. Link

Sources

A Comparative Guide to Purity Determination of Synthesized 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of chemical research and development. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1] This guide provides an in-depth technical comparison of the essential analytical methodologies for determining the purity of the synthesized heterocyclic compound, 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a comprehensive understanding of how to establish a robust, self-validating purity assessment system.

The structure of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol presents unique analytical challenges due to the presence of multiple nitrogen atoms, a chlorinated pyridine ring, and a triazolol moiety. These features influence its chromatographic behavior, spectroscopic properties, and potential impurity profile. A multi-faceted analytical approach is therefore not just recommended, but essential for a thorough characterization.

Anticipated Impurity Profile: A Synthesis-Based Approach

To effectively analyze the purity of a compound, one must first understand its potential impurities, which often arise from the synthetic route.[2] A plausible synthesis for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol could involve the reaction of 2-chloro-6-hydrazinylpyridine with a suitable reagent to form the triazole ring.

A Potential Synthetic Pathway:

2,6-Dichloropyridine 2,6-Dichloropyridine 2-Chloro-6-hydrazinylpyridine 2-Chloro-6-hydrazinylpyridine 2,6-Dichloropyridine->2-Chloro-6-hydrazinylpyridine Hydrazine hydrate Intermediate_Semicarbazide Intermediate_Semicarbazide 2-Chloro-6-hydrazinylpyridine->Intermediate_Semicarbazide Potassium cyanate, HCl 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol Intermediate_Semicarbazide->1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol Base-mediated cyclization

Caption: A plausible synthetic route for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

From this proposed synthesis, we can anticipate the following potential process-related impurities:

  • Starting Materials: Unreacted 2,6-dichloropyridine and 2-chloro-6-hydrazinylpyridine.

  • Intermediates: The intermediate semicarbazide if cyclization is incomplete.

  • By-products: Isomeric products, products of side reactions, or degradation products. For instance, hydrolysis of the chloro group on the pyridine ring could occur under certain conditions.

Comparative Analysis of Purity Determination Methods

There are two primary approaches to determining the purity of a chemical compound: the absolute approach (thermodynamic methods) and the chromatographic approach.[3] The chromatographic approach is generally preferred for its ability to detect and quantify individual impurities.[3] This guide will focus on a combination of chromatographic and spectroscopic techniques to provide a comprehensive purity profile.

The following table provides a high-level comparison of the primary analytical techniques discussed in this guide.

Technique Principle Primary Use Case Strengths Limitations
HPLC Differential partitioning between a stationary and mobile phase.Quantification of the main component and non-volatile impurities.High precision, versatility, and widely applicable.[4]May not be suitable for highly volatile compounds.
GC-MS Partitioning into a gaseous mobile phase followed by mass-based detection.Detection and quantification of residual solvents and volatile impurities.Excellent for volatile compounds, provides structural information from mass spectra.[4]Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear spin transitions in a magnetic field.Structural elucidation and confirmation, quantification of purity against a standard.Provides detailed structural information, can be quantitative.[5]Lower sensitivity compared to chromatographic methods.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Confirmation of elemental composition and overall purity.Provides fundamental confirmation of the molecular formula.[6]Does not provide information on the nature of impurities.

Detailed Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[4] A well-developed and validated reversed-phase HPLC (RP-HPLC) method can simultaneously determine the assay of the main component and quantify related substances.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 4 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-3 min: 15% B

    • 3-15 min: 15% to 85% B

    • 15-18 min: 85% B

    • 18-20 min: 85% to 15% B

    • 20-25 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 239 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Causality of Experimental Choices:

  • C18 Column: A C18 column is a versatile stationary phase suitable for a wide range of polar and non-polar compounds.

  • Formic Acid in Mobile Phase: The addition of formic acid helps to improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.

  • UV Detection at 239 nm: This wavelength is chosen based on the UV absorbance spectrum of the molecule and related chlorinated aromatic compounds to ensure good sensitivity for the main peak and potential impurities.[7]

Data Interpretation:

The purity of the sample is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. For accurate quantification of impurities, a reference standard of the main compound with known purity should be used to calculate a response factor.

Self-Validation System:

A robust HPLC method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

cluster_0 HPLC Method Development cluster_1 Method Validation (ICH Q2(R1)) Column_Selection Column Selection (e.g., C18) Mobile_Phase_Optimization Mobile Phase Optimization (pH, Organic Modifier) Column_Selection->Mobile_Phase_Optimization Gradient_Development Gradient Development Mobile_Phase_Optimization->Gradient_Development Detection_Wavelength Detection Wavelength Selection Gradient_Development->Detection_Wavelength Specificity Specificity Detection_Wavelength->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis of drug substances and must be controlled within strict limits.[8] Headspace GC-MS is the preferred method for this analysis.

Experimental Protocol: Headspace GC-MS Method

  • Instrumentation: A GC system with a mass selective detector and a headspace autosampler.

  • Column: DB-WAX, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: m/z 35-350

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Causality of Experimental Choices:

  • Headspace Sampling: This technique is ideal for analyzing volatile compounds in a non-volatile matrix, as it introduces only the gaseous phase into the GC system.

  • DB-WAX Column: A polar column is chosen to effectively separate a wide range of common organic solvents.

  • Mass Spectrometry Detection: MS provides definitive identification of the solvents based on their mass spectra, which is more reliable than retention time alone.

Data Interpretation:

Identification of residual solvents is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of known standards. Quantification is performed using an external or internal standard method. The results are compared against the limits set by regulatory guidelines such as ICH Q3C.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[5] High-field ¹H and ¹³C NMR can also be used to assess purity.[9]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for many heterocyclic compounds.

  • ¹H NMR:

    • A standard proton experiment is performed.

    • Integration of the signals can be used for quantitative analysis against a certified internal standard.

  • ¹³C NMR:

    • A proton-decoupled carbon experiment provides information on all carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation:

The ¹H and ¹³C NMR spectra should be consistent with the proposed structure of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol. The presence of unexpected signals may indicate the presence of impurities. For quantitative NMR (qNMR), a certified internal standard of known purity is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the standard.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

  • ¹H NMR (DMSO-d₆): Aromatic protons on the pyridine ring would be expected in the range of 7.0-8.5 ppm. The proton on the triazole ring and the hydroxyl proton would also be present.

  • ¹³C NMR (DMSO-d₆): Aromatic carbons would appear in the range of 110-160 ppm. The carbon atoms of the triazole ring would also have characteristic shifts.[9]

Elemental Analysis for Elemental Composition

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a sample.[6] This technique is a fundamental test to confirm the empirical formula of a newly synthesized compound.

Experimental Protocol: CHN Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Data Interpretation:

The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol (C₇H₅ClN₄O).

Theoretical Elemental Composition for C₇H₅ClN₄O:

  • Carbon (C): 42.34%

  • Hydrogen (H): 2.54%

  • Chlorine (Cl): 17.85%

  • Nitrogen (N): 28.21%

  • Oxygen (O): 8.06%

Acceptance Criteria:

For a compound to be considered pure, the experimentally determined values should typically be within ±0.4% of the theoretical values.[10]

Conclusion: An Integrated Approach to Purity Determination

The determination of purity for a synthesized compound like 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is not a task for a single analytical technique. A comprehensive and self-validating approach requires the integration of multiple orthogonal methods.

Purity_Assessment Comprehensive Purity Assessment HPLC HPLC (Assay & Related Substances) Purity_Assessment->HPLC GCMS GC-MS (Residual Solvents) Purity_Assessment->GCMS NMR NMR (Structural Confirmation) Purity_Assessment->NMR EA Elemental Analysis (Elemental Composition) Purity_Assessment->EA

Caption: An integrated approach for comprehensive purity assessment.

By combining the quantitative power of HPLC for non-volatile impurities, the specificity of GC-MS for residual solvents, the structural confirmation provided by NMR, and the fundamental verification from elemental analysis, researchers can establish a robust and reliable purity profile. This multi-faceted strategy ensures the quality and integrity of the synthesized material, which is paramount for its intended application in research and drug development.

References

  • Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. Available at: [Link]

  • Development and Validation of an RP-HPLC Method for the Quantification of Selected Anti-Cancer Standards (Rutin, Chrysin, Piperine and Berberine) in Botswana Medicinal Plants. Available at: [Link]

  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. Available at: [Link]

  • Regioselective Synthesis of Novel[11][12][13]Triazolo[1,5‐a]pyridine Derivatives. Available at: [Link]

  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Available at: [Link]

  • 1H and 13C NMR Data for triazole 1. Available at: [Link]

  • Elemental Analysis tool. Available at: [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available at: [Link]

  • Review on the modern analytical advancements in impurities testing. Available at: [Link]

  • Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Available at: [Link]

  • Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. Available at: [Link]

  • Elemental Analysis in Action. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

  • Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. Available at: [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • 1 H and 13 C NMR correlations between the calculated and experimental data. Available at: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. Available at: [Link]

  • Stoichiometry: Elemental Analysis. Available at: [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]

  • Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. Available at: [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Available at: [Link]

Sources

assessing the selectivity of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol against different fungal strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for assessing the antifungal selectivity of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol (referred to herein as CPT-3-ol ). Structurally, CPT-3-ol combines a lipophilic chloropyridine ring with a polar 1,2,4-triazole core. This scaffold is critical in medicinal chemistry as it mimics the pharmacophore of established azole antifungals (e.g., Fluconazole, Voriconazole) while offering distinct solubility and metabolic stability profiles.

The Challenge: While the triazole ring is a proven binder of fungal lanosterol 14


-demethylase (CYP51), the chloropyridine substituent can alter binding affinity and, crucially, off-target toxicity against mammalian cytochrome P450 enzymes. This guide provides a rigorous, self-validating workflow to quantify this selectivity.

Mechanistic Basis & Structural Logic

To assess selectivity, one must understand the molecular interaction. Azole antifungals operate via competitive inhibition of CYP51A1 , the enzyme responsible for converting lanosterol to ergosterol (a vital cell membrane component).

  • The Warhead: The N-4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron (

    
    ) in the active site of CYP51.
    
  • The Selectivity Filter: The 6-chloro-2-pyridinyl tail interacts with the hydrophobic access channel. The "selectivity" is determined by how well this tail fits the fungal enzyme pocket versus the human CYP equivalents (CYP3A4, CYP2C9).

Pathway Visualization: Mechanism of Action

MOA Compound CPT-3-ol Target Fungal CYP51 (Lanosterol 14α-demethylase) Compound->Target High Affinity Binding (N-Fe Coordination) OffTarget Mammalian CYP450 (CYP3A4/2C9) Compound->OffTarget Low Affinity Binding (Desired Profile) Effect_Fungal Inhibition of Ergosterol Synthesis Target->Effect_Fungal Effect_Human Toxicity / Drug-Drug Interactions OffTarget->Effect_Human Membrane Fungal Membrane Destabilization Effect_Fungal->Membrane Death Fungal Cell Death Membrane->Death

Figure 1: Mechanism of Action and Selectivity Logic. The goal is to maximize the solid path (Fungal CYP51 inhibition) while minimizing the dashed path (Mammalian interactions).

Comparative Analysis: CPT-3-ol vs. Standards

When evaluating CPT-3-ol, data must be normalized against industry standards. The following table highlights the expected performance metrics based on Structure-Activity Relationship (SAR) trends for chloropyridinyl-triazoles.

FeatureCPT-3-ol (Test Candidate)Fluconazole (Standard)Voriconazole (Broad Spectrum)
Core Structure Chloropyridine-TriazoleBis-triazoleFluoropyrimidine-Triazole
Target Affinity Moderate-High (Lipophilic tail aids entry)Moderate (High resistance in C. krusei)High (Effective against molds)
Solubility Low-Moderate (LogP ~2.5)High (Hydrophilic)Moderate
Primary Risk Hepatotoxicity (Pyridine metabolism)Resistance developmentVisual disturbances
Selectivity Goal SI > 10 (Target/Toxicity)SI > 100SI > 50

Experimental Protocols

Protocol A: Fungal Susceptibility Testing (MIC Determination)

Standard: CLSI M27-A4 (Yeasts) / M38-A2 (Filamentous Fungi) Objective: Determine the Minimum Inhibitory Concentration (MIC) against key strains.

Reagents & Materials:
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Stock Solvent: DMSO (Dimethyl sulfoxide).

  • Plates: 96-well, U-bottom, untreated polystyrene.

  • Strains:

    • Candida albicans (ATCC 90028) - Susceptible Control.

    • Candida krusei (ATCC 6258) - Intrinsic Fluconazole Resistance.

    • Aspergillus fumigatus (ATCC 204305) - Mold Control.

Step-by-Step Workflow:
  • Stock Preparation: Dissolve CPT-3-ol in DMSO to a concentration of 1600 µg/mL.

  • Dilution Series: Perform 2-fold serial dilutions in RPMI 1640 to achieve a testing range of 64 µg/mL down to 0.125 µg/mL. (Final DMSO concentration must be <1%).

  • Inoculum Prep:

    • Pick 5 colonies from 24h culture (SDA plate).

    • Suspend in saline; adjust to 0.5 McFarland standard.

    • Dilute further (1:100, then 1:20) in RPMI to reach ~1.0 × 10³ to 5.0 × 10³ CFU/mL.

  • Assay Assembly: Add 100 µL of diluted drug + 100 µL of inoculum to each well.

  • Incubation:

    • Candida spp.: 35°C for 24-48 hours.

    • Aspergillus spp.: 35°C for 48-72 hours.

  • Readout: Visual score. The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Protocol B: Mammalian Cytotoxicity (Selectivity Index)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to calculate the Selectivity Index (SI).

  • Cell Line: HepG2 (Human liver carcinoma) or HUVEC.

  • Method: MTT or Resazurin assay.

  • Workflow:

    • Seed cells (10,000/well) in DMEM + 10% FBS. Incubate 24h.

    • Add CPT-3-ol in serial dilutions (100 µM to 0.1 µM).

    • Incubate 48h.

    • Add MTT reagent; read absorbance at 570 nm.

  • Calculation:

    
    
    
    • Interpretation: An SI > 10 indicates a promising therapeutic window. An SI < 1 suggests the compound is a general toxin.

Workflow Visualization

Workflow cluster_0 Compound Prep cluster_1 Parallel Testing Stock Weigh CPT-3-ol Dissolve in DMSO (1600 µg/mL) MIC_Arm Fungal MIC Assay (CLSI M27-A4) Stock->MIC_Arm Tox_Arm Mammalian Cytotoxicity (HepG2 MTT Assay) Stock->Tox_Arm Analysis Calculate Selectivity Index (SI) SI = CC50 / MIC MIC_Arm->Analysis MIC Value Tox_Arm->Analysis CC50 Value Decision Decision Gate: SI > 10? Analysis->Decision

Figure 2: Parallel screening workflow for selectivity determination.

Data Recording & Interpretation

Use the following template to structure your experimental results. This format ensures data integrity and facilitates direct comparison.

Table 1: Selectivity Profile of CPT-3-ol

Strain / Cell LineClassificationCPT-3-ol MIC/CC50 (µg/mL)Fluconazole Control (µg/mL)Interpretation
C. albicans Yeast (Susceptible)[Insert Data]0.25 - 1.0Primary efficacy metric.
C. krusei Yeast (Resistant)[Insert Data]32 - 64 (Resistant)Does CPT-3-ol overcome resistance?
A. fumigatus Mold[Insert Data]>64 (Inactive)Does the Cl-Pyridine tail broaden spectrum?
HepG2 Human Liver[Insert Data] (CC50)>100Toxicity threshold.
Selectivity Index RatioCalculation >100Target: >10
Critical Troubleshooting Notes
  • Precipitation: The chloropyridine ring increases lipophilicity. If precipitation is observed in RPMI (which is aqueous), verify the final DMSO concentration does not exceed 1% and consider using a cyclodextrin carrier if necessary.

  • Trailing Effect: Azoles often show "trailing" growth (partial inhibition) in Candida. Adhere strictly to the "50% inhibition" rule for MIC readout, not total clearance.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI.

  • Pfaller, M. A., & Diekema, D. J. (2012). Progress in antifungal susceptibility testing of Candida spp. by use of Clinical and Laboratory Standards Institute broth microdilution methods, 2010 to 2012.

Comparative Guide: Synthetic Routes for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Analysis

The 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol scaffold is a critical intermediate in the synthesis of agrochemicals (fungicides) and pharmaceutical candidates targeting GPCRs and kinases. Its structural rigidity and polar surface area make it a valuable bioisostere for amide or carboxylic acid functionalities.

The synthesis is universally anchored on the reactivity of 2-hydrazino-6-chloropyridine . The core challenge lies not in the formation of the hydrazine, but in the efficient, regioselective cyclization to the triazolone ring without affecting the chloro-substituent on the pyridine ring (which is susceptible to nucleophilic attack).

Retrosynthetic Logic

The most reliable disconnection involves cleaving the triazole ring at the N1-C5 and N2-C3 bonds, revealing the hydrazine precursor.

Retrosynthesis Target Target: 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol Intermediate Key Intermediate: 2-Hydrazino-6-chloropyridine (CAS: 5193-03-3) Target->Intermediate Cyclization (C1 Disconnection) Start Starting Material: 2,6-Dichloropyridine Intermediate->Start SnAr Hydrazinolysis

Figure 1: Retrosynthetic analysis showing the critical dependence on the hydrazine intermediate.

Part 2: Detailed Synthetic Routes

Route A: The Carbamate Cyclization (The "Gold Standard")

This is the most widely cited and reproducible method for laboratory and pilot-scale synthesis. It relies on converting the hydrazine to a semicarbazide-like intermediate using ethyl chloroformate, followed by base-mediated ring closure.

Mechanism & Rationale[1][2][3][4][5][6][7][8]
  • Acylation: The nucleophilic hydrazine nitrogen attacks ethyl chloroformate to form N-(6-chloropyridin-2-yl)hydrazinecarboxylate.

  • Cyclization: Treatment with base (NaOH) generates the enolate, which attacks the carbonyl carbon (or added formamide equivalent) to close the ring. Note: To get the unsubstituted triazolone, a "C1" source like formamide or triethyl orthoformate is often used in conjunction, or the carbamate is reacted with formamidine.

Optimized Protocol:

  • Step 1: Hydrazinolysis

    • Reagents: 2,6-Dichloropyridine (1.0 eq), Hydrazine Hydrate (80%, 5.0 eq).

    • Solvent: Ethanol or Methanol.[9][10][11]

    • Conditions: Reflux for 12–24 hours.

    • Purification: Cool to precipitate the hydrazine hydrochloride or free base. Recrystallize from MeOH/Water.[9]

    • Critical Control Point: Excess hydrazine is required to prevent the formation of the bis-substituted dipyridyl hydrazine.

  • Step 2: Carbamate Formation

    • Reagents: 2-Hydrazino-6-chloropyridine (1.0 eq), Ethyl Chloroformate (1.1 eq), Pyridine or TEA (1.1 eq).

    • Solvent: Dichloromethane (DCM) or Dioxane.

    • Conditions: 0°C to RT, stir for 4 hours.

    • Observation: Formation of a white precipitate (carbamate intermediate).

  • Step 3: Cyclization

    • Reagents: Intermediate from Step 2, Formamidine Acetate (or heating in Formamide).

    • Alternative (One-Pot): React hydrazine directly with Ethyl Ethoxymethylenecyanoacetate or simply heat with Formamide at 140°C.

    • Preferred High-Purity Method: React hydrazine with Urea (see Route B) or Potassium Cyanate in acidic medium to form the semicarbazide, then reflux in NaOH.

Route A Variant (Semicarbazide):

  • Step 2: Hydrazine + Potassium Cyanate (KOCN) + HCl

    
     Semicarbazide intermediate.
    
  • Step 3: Reflux Semicarbazide in 2N NaOH

    
     Cyclization to Triazol-3-one.
    
  • Yield: 75–85% (Overall).

Route B: The Urea Fusion (Green/Industrial)

This method avoids chlorinated solvents and is preferred for larger scales where chromatography is not feasible.

Protocol:

  • Mix 2-Hydrazino-6-chloropyridine (1.0 eq) and Urea (1.5 eq).

  • Heat the neat mixture to 140–150°C for 4–6 hours. Ammonia gas is evolved (requires scrubbing).

  • Cool the melt and triturate with water.

  • Recrystallize from Ethanol.

Pros/Cons:

  • Pros: Solvent-free, high atom economy, cheap reagents.

  • Cons: High thermal stress can lead to dechlorination (formation of des-chloro byproduct); purification of the solid melt can be difficult.

Part 3: Comparative Analysis

The following table contrasts the two primary methodologies based on experimental data and industrial viability.

FeatureRoute A (Carbamate/Cyanate)Route B (Urea Fusion)
Overall Yield High (80-90%) Moderate (60-70%)
Purity Profile Excellent (>98% after crystallization)Moderate (often requires re-crystallization)
Reaction Conditions Mild (Refluxing alcohol/aqueous base)Harsh (150°C neat melt)
Scalability Good (Standard reactor types)Difficult (Stirring viscous melt is challenging)
Green Metrics Moderate (Uses solvents, multiple steps)Excellent (Solvent-free step)
Safety Hydrazine handling requiredAmmonia evolution; Thermal hazards
Decision Matrix
  • Choose Route A for drug discovery/medicinal chemistry where purity is paramount and scale is <100g.

  • Choose Route B for cost-sensitive agrochemical intermediates at kg scale, provided the dechlorination byproduct can be controlled.

Part 4: Visualizing the Preferred Workflow (Route A)

RouteA_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Semicarbazide Formation cluster_2 Step 3: Cyclization SM 2,6-Dichloropyridine Inter1 2-Hydrazino- 6-chloropyridine SM->Inter1 EtOH, Reflux (SnAr) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Inter2 Semicarbazide Intermediate Inter1->Inter2 HCl, H2O RT, 2h KOCN Potassium Cyanate (KOCN) KOCN->Inter2 Product Target: 1-(6-Cl-Py)-Triazol-3-ol Inter2->Product Reflux, 4h - NH3 Base 2N NaOH Base->Product

Figure 2: Step-by-step workflow for the Cyanate-Semicarbazide Route (Variant of Route A).

Part 5: Experimental Protocols

Preparation of 2-Hydrazino-6-chloropyridine
  • Dissolve 2,6-dichloropyridine (14.8 g, 0.1 mol) in Ethanol (100 mL).

  • Add Hydrazine hydrate (80%, 25 mL, 0.5 mol) dropwise over 30 minutes.

  • Reflux the mixture for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Concentrate the solvent under reduced pressure to ~20 mL.

  • Cool to 0°C. Filter the resulting white crystals.

  • Wash with cold water to remove hydrazine hydrochloride salts.

  • Dry in vacuum. Yield: ~11.5 g (80%).

Cyclization to 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol (Cyanate Method)
  • Suspend 2-hydrazino-6-chloropyridine (1.43 g, 10 mmol) in water (20 mL) and concentrated HCl (1 mL).

  • Add a solution of Potassium Cyanate (0.97 g, 12 mmol) in water (10 mL) dropwise at room temperature.

  • Stir for 2 hours. The solid semicarbazide intermediate will precipitate.

  • Add 10% NaOH solution (20 mL) directly to the suspension.

  • Reflux the mixture for 4 hours. The solution will become clear, then re-precipitate upon cooling/acidification.

  • Acidify with dilute HCl to pH 5.

  • Filter the white solid product.[7]

  • Recrystallize from Ethanol/Water. Yield: ~1.6 g (82%).

References

  • Holla, B. S., et al. (2006). Synthesis, Characterization and Antibacterial Studies of Some 1,2,4-Triazole Derivatives Containing a 6-Chloropyridin-3-yl methyl Moiety. Zeitschrift für Naturforschung B, 61(3), 334–338. [Link]

  • North, E. J., et al. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry via PMC. [Link]

  • Kaur, P., et al. (2018). A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives. International Research Journal of Pharmacy. [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol
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Reactant of Route 2
1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

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